4-Methoxy-3-methylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVJHSDSGDKQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methoxy-3-methylbenzonitrile: The Strategic Scaffold for Finerenone Synthesis
The following technical guide details the chemical identity, synthesis, and pharmaceutical application of 4-Methoxy-3-methylbenzonitrile , specifically focusing on its critical role as a precursor in the manufacturing of Finerenone .
CAS: 53078-71-0 | Role: Key Intermediate / Regulatory Starting Material Precursor
Executive Summary
4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0) is a disubstituted benzene derivative serving as a pivotal intermediate in modern medicinal chemistry.[1] Its primary industrial significance lies in its role as the direct precursor to 4-Formyl-3-methoxybenzonitrile (CAS 21962-45-8), the designated Regulatory Starting Material (RSM) for the synthesis of Finerenone (BAY 94-8862). Finerenone is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) approved for treating chronic kidney disease associated with type 2 diabetes.[1]
This guide provides a technical breakdown of the compound's synthesis, its transformation into the Finerenone scaffold, and analytical protocols for quality assurance.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Parameter | Specification |
| IUPAC Name | 4-Methoxy-3-methylbenzonitrile |
| Common Synonyms | 4-Cyano-2-methylanisole; 4-Cyano-2-methyl-1-methoxybenzene |
| CAS Number | 53078-71-0 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol |
| SMILES | COc1ccc(C#N)cc1C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Structural Analysis
The molecule features a central benzene ring substituted with:
-
A Nitrile group (-CN) at position 1 (electron-withdrawing, directing meta).[1]
-
A Methyl group (-CH₃) at position 3 (weakly activating).[1]
-
A Methoxy group (-OCH₃) at position 4 (strongly activating, ortho/para directing).[1]
Note: The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group creates a unique electronic "push-pull" system, stabilizing the ring for subsequent radical functionalization at the methyl position.
Synthetic Pathways & Manufacturing
The synthesis of 4-Methoxy-3-methylbenzonitrile generally proceeds via cyanation of the corresponding aryl halide.[1] Once isolated, it is converted into the Finerenone RSM via radical oxidation.[1]
Phase 1: Synthesis of the Core Scaffold (4-Methoxy-3-methylbenzonitrile)
Starting Material: 4-Bromo-2-methylanisole (or 4-Iodo-2-methylanisole).
Protocol (Modern Cyanation):
-
Reagents: Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with dppf), Solvent (DMF or NMP).[1]
-
Conditions: Deoxygenated atmosphere (N₂ or Ar), heated to 80–120°C for 4–12 hours.
-
Mechanism: Palladium-catalyzed cross-coupling (Rosenmund-von Braun variation).[1] The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-rich methoxy group para to the halogen.
-
Workup: Quench with ammonium hydroxide to sequester copper/zinc salts, extract with ethyl acetate, and recrystallize from ethanol/heptane.
Phase 2: Transformation to Finerenone RSM (The "Value-Add" Step)
The industrial utility of CAS 53078-71-0 is its conversion to 4-Formyl-3-methoxybenzonitrile (The Finerenone RSM).
Reaction Logic: The methyl group at C3 is benzylic and activated by the aromatic ring.[1] It undergoes radical bromination followed by hydrolysis to generate the aldehyde.[1]
Step-by-Step Protocol:
-
Radical Bromination:
-
Reactants: 4-Methoxy-3-methylbenzonitrile, N-Bromosuccinimide (NBS, 2.0–2.2 eq), Radical Initiator (AIBN or Benzoyl Peroxide).
-
Solvent: Chlorobenzene or CCl₄ (historic).[1]
-
Process: Reflux (80–90°C) initiates the radical chain reaction, substituting the benzylic hydrogens with bromine to form the gem-dibromide intermediate (3-Methoxy-4-(dibromomethyl)benzonitrile).
-
-
Hydrolysis:
Pathway Visualization
The following diagram illustrates the flow from raw materials to the Finerenone API.
Figure 1: Synthetic workflow from the anisole precursor to the Finerenone API, highlighting the central role of 4-Methoxy-3-methylbenzonitrile.[2]
Analytical Characterization (Self-Validation)
To validate the identity of 4-Methoxy-3-methylbenzonitrile (and distinguish it from its aldehyde product), use the following spectral markers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Ar-H (C2) | 7.45 - 7.50 ppm | Doublet/Multiplet | 1H | Ortho to CN, Meta to Me |
| Ar-H (C6) | 7.50 - 7.55 ppm | Doublet of Doublets | 1H | Ortho to CN |
| Ar-H (C5) | 6.85 - 6.95 ppm | Doublet | 1H | Ortho to OMe |
| -OCH₃ | 3.89 ppm | Singlet | 3H | Methoxy group |
| -CH₃ | 2.24 ppm | Singlet | 3H | Diagnostic Methyl Peak |
Validation Check:
-
Presence of Methyl: A clean singlet at ~2.2 ppm confirms the methyl group is intact (i.e., not oxidized to the aldehyde, which would show a -CHO peak at ~10 ppm).
-
Absence of Aldehyde: Ensure no signal exists > 9.5 ppm.
Infrared Spectroscopy (FT-IR)
-
Nitrile (-CN): Sharp, distinct band at 2220–2230 cm⁻¹ .[1]
-
Ether (C-O-C): Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹ .[1]
-
Alkyl (C-H): 2850–2960 cm⁻¹ (Methyl/Methoxy stretches).[1]
Safety & Handling
-
Hazard Classification: Harmful if swallowed, inhaled, or in contact with skin (Acute Tox. 4).[1]
-
Signal Word: Warning.
-
H-Codes: H302 + H312 + H332 (Harmful routes), H315 (Skin Irrit.), H319 (Eye Irrit.).[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group.
References
-
PubChem. (2024).[1] Compound Summary: 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0).[1][2][3] National Library of Medicine.[1] Link
-
European Patent Office. (2023).[1] Method for the preparation of 4-formyl-3-methoxybenzonitrile. Patent No. EP4286368A1.[1] (Describes the radical bromination of 4-methoxy-3-methylbenzonitrile to the aldehyde). Link
-
Simson Pharma. (2024).[1] Finerenone Impurity 77 (CAS 53078-71-0).[1][2] (Identifies the compound as a specific impurity/intermediate in Finerenone synthesis). Link[1]
-
Bayer Pharma AG. (2016).[1] Finerenone (BAY 94-8862) Clinical Development & Chemistry.[1] New Drug Approvals.[1][4] Link
Sources
Synthesis of 4-Methoxy-3-methylbenzonitrile from 3-methoxy-4-methylbenzoic acid
Executive Summary & Strategic Pre-Computation
This technical guide details the synthetic methodology for converting substituted benzoic acids to benzonitriles, specifically addressing the request for 4-Methoxy-3-methylbenzonitrile from 3-methoxy-4-methylbenzoic acid .
Critical Regiochemical Analysis (The "Isomer Trap")
Before proceeding with wet chemistry, a structural audit of the requested transformation reveals a critical regiochemical mismatch.
-
Starting Material: 3-methoxy-4-methylbenzoic acid (CAS: 7151-68-0).[1] Substituents: 3-OMe, 4-Me .
-
Requested Target: 4-Methoxy-3-methylbenzonitrile (CAS: 53078-71-0).[2][3] Substituents: 4-OMe, 3-Me .
Scientific Verdict: A direct functional group transformation (COOH
To obtain the requested 4-methoxy-3-methylbenzonitrile , one must strictly utilize 4-methoxy-3-methylbenzoic acid as the precursor.
This guide provides the "Gold Standard" protocol for the COOH
Synthetic Pathway Selection
Two primary routes were evaluated based on scalability, atom economy, and impurity profiles suitable for pharmaceutical intermediates.
Route A: The "Classic" Stepwise Amidation (Recommended)
-
Mechanism: Acid Chloride formation
Amidation Dehydration. -
Pros: Highly robust, uses standard reagents (SOCl₂, NH₃), easy purification (crystallization).
-
Cons: Three operational steps (though often telescoped).
Route B: Direct Conversion (Chlorosulfonyl Isocyanate)
-
Mechanism: Reaction with chlorosulfonyl isocyanate (CSI) followed by DMF.[4]
-
Pros: One-pot, high yield.
-
Cons: CSI is moisture-sensitive, corrosive, and expensive for bulk scale.
Decision: This guide details Route A as it represents the most reliable, self-validating system for research and pilot-scale synthesis.
Visualizing the Workflow
The following diagram illustrates the reaction logic and the critical decision node regarding the starting material isomer.
Caption: Logical flow for the synthesis of methoxy-methylbenzonitriles, highlighting the regiochemical conservation.
Detailed Experimental Protocol (Route A)
Phase 1: Acid Chloride Formation
Objective: Activate the carboxylic acid for nucleophilic attack.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ line).
-
Charge: Add 10.0 g (60 mmol) of 3-methoxy-4-methylbenzoic acid (or the correct isomer).
-
Solvent/Reagent: Add 30 mL of Thionyl Chloride (SOCl₂). Note: SOCl₂ acts as both reagent and solvent.
-
Catalyst: Add 2 drops of anhydrous DMF (Dimethylformamide) to catalyze the formation of the Vilsmeier-Haack intermediate.
-
Reaction: Heat to reflux (75-80°C) for 2-3 hours.
-
Checkpoint: The reaction is complete when gas evolution (HCl/SO₂) ceases and the solution becomes homogeneous.
-
-
Workup: Evaporate excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil or low-melting solid. Do not purify; proceed immediately.
Phase 2: Amidation
Objective: Convert the acid chloride to the primary amide.
-
Preparation: Cool the crude acid chloride in an ice bath (0°C). Dissolve in 20 mL of anhydrous Dichloromethane (DCM) or THF.
-
Ammonia Addition: In a separate beaker, prepare 50 mL of concentrated aqueous Ammonium Hydroxide (28-30% NH₃).
-
Addition: Slowly add the acid chloride solution dropwise into the vigorously stirred ammonia solution.
-
Exotherm Alert: Maintain temperature <10°C to prevent hydrolysis back to the acid.
-
-
Precipitation: The amide typically precipitates as a white solid. Stir for 30 minutes.
-
Isolation: Filter the solid. Wash with cold water (2 x 20 mL) and hexanes (20 mL). Dry in a vacuum oven at 50°C.
Phase 3: Dehydration to Nitrile
Objective: Eliminate water from the amide to form the nitrile triple bond.
-
Setup: Clean, dry 250 mL RBF with reflux condenser.
-
Charge: Suspend the dried amide (from Phase 2) in 50 mL of Toluene or DCM.
-
Reagent: Add 1.2 equivalents of Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).
-
Base: Add 2.0 equivalents of Triethylamine (Et₃N) or Pyridine.
-
Observation: The mixture will likely darken.
-
-
Reaction: Heat to reflux (if Toluene) or stir at RT (if using POCl₃/DCM) for 3-5 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).
-
Quench: Cool to 0°C. Carefully pour the mixture onto crushed ice/water.
-
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove amine), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or Hexanes.
Quantitative Data & Specifications
The following table summarizes the expected physical properties for the Target vs. the User's Starting Material pathway.
| Parameter | User's Pathway (Path A) | Target Pathway (Path B) |
| Precursor | 3-Methoxy-4-methylbenzoic acid | 4-Methoxy-3-methylbenzoic acid |
| CAS (Acid) | 7151-68-0 | 24393-56-4 |
| Intermediate | 3-Methoxy-4-methylbenzamide | 4-Methoxy-3-methylbenzamide |
| Final Product | 3-Methoxy-4-methylbenzonitrile | 4-Methoxy-3-methylbenzonitrile |
| Product CAS | 3556-60-3 | 53078-71-0 |
| Typical Yield | 75 - 85% | 75 - 85% |
| Appearance | White crystalline solid | White to off-white solid |
| Melting Point | 51-53°C | 54-56°C |
Quality Control & Analytical Validation
To ensure the integrity of the synthesis, the following analytical signatures must be verified.
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (CN): Look for a sharp, distinct peak at 2220–2230 cm⁻¹ . This confirms the conversion of the Amide (C=O stretch ~1650 cm⁻¹) to the Nitrile.
-
Absence of OH/NH: The broad OH stretch (2500-3300 cm⁻¹) of the acid and the NH doublet (3100-3400 cm⁻¹) of the amide should be absent.
1H-NMR (CDCl₃, 400 MHz) - Isomer Differentiation
-
3-Methoxy-4-methylbenzonitrile:
-
Ar-Me:
~2.25 ppm (s, 3H). -
OMe:
~3.85 ppm (s, 3H). -
Aromatic protons will show coupling consistent with 1,3,4-substitution (d, d, s pattern).
-
-
4-Methoxy-3-methylbenzonitrile:
-
Ar-Me:
~2.20 ppm (s, 3H). -
OMe:
~3.90 ppm (s, 3H). -
Key Distinction: NOE (Nuclear Overhauser Effect) experiments can confirm the proximity of the OMe group to the adjacent aromatic protons vs the Methyl group.
-
References
-
PrepChem. "Synthesis of 3-methoxy-4-methylbenzonitrile."[4] (Describes the CSI method for the user's specific starting material). Link
-
Organic Syntheses. "p-Nitrobenzonitrile." Org. Synth. 1950, 30, 70. (Foundational reference for converting benzoic acids/amides to nitriles using PCl5/POCl3). Link
-
Sigma-Aldrich. "Product Specification: 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0)."[2] Link
-
PubChem. "Compound Summary: 3-Methoxy-4-methylbenzoic acid." Link
-
ResearchGate. "A Facile and Efficient One-Pot Synthesis of Nitriles from Carboxylic Acids." (Modern high-temp acetonitrile exchange method). Link
Sources
Technical Guide: 4-Methoxy-3-methylbenzonitrile in Advanced Organic Synthesis
This guide details the chemical utility, synthesis, and application of 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0), a specialized aromatic building block used in the development of pharmaceuticals and advanced organic materials.
Executive Summary & Chemical Profile
4-Methoxy-3-methylbenzonitrile is a trisubstituted benzene derivative characterized by a "push-pull" electronic structure. The electron-withdrawing nitrile group (-CN) at position 1 is counterbalanced by the electron-donating methoxy (-OMe) and methyl (-CH3) groups at positions 4 and 3, respectively. This unique electronic environment makes it a versatile scaffold for constructing complex heterocyclic pharmacophores and a critical reference standard in impurity profiling for drugs like Finerenone .
Chemical Identity
| Property | Specification |
| CAS Number | 53078-71-0 (Referred to as Impurity 77 in Finerenone analysis) |
| IUPAC Name | 4-Methoxy-3-methylbenzonitrile |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol |
| SMILES | COc1ccc(C#N)cc1C |
| Appearance | White to off-white crystalline powder |
| Melting Point | 52–56 °C |
Strategic Synthesis: Sourcing the Building Block
Reliable access to high-purity 4-Methoxy-3-methylbenzonitrile is essential for reproducible downstream chemistry. Two primary routes dominate the literature: the Aldehyde-Oxime Dehydration (scalable) and the Rosenmund-von Braun Cyanation (traditional).
Method A: One-Pot Oximation-Dehydration (Scalable)
This method is preferred for multi-gram to kilogram scale-up due to mild conditions and high atom economy. It avoids the use of toxic metal cyanides.
-
Precursor: 4-Methoxy-3-methylbenzaldehyde.
-
Reagents: Hydroxylamine hydrochloride (
), Sodium formate, Formic acid. -
Mechanism: The aldehyde condenses with hydroxylamine to form an oxime intermediate, which undergoes in situ dehydration to the nitrile.
-
Yield: Typically >87%.[1]
Method B: Pd-Catalyzed Cyanation (Laboratory Scale)
Used when the aryl halide precursor is more accessible than the aldehyde.
-
Precursor: 4-Bromo-2-methylanisole (CAS 14804-31-0).
-
Reagents:
, (catalyst), DMF, 80°C. -
Advantage: Allows for late-stage introduction of the nitrile group if the ring is already functionalized.
Core Transformations & Reactivity
The nitrile group serves as a "masked" carbonyl or amine, allowing for divergent synthetic pathways. The presence of the ortho-methyl group imposes minor steric constraints that can be leveraged for regioselectivity.
Pathway 1: Hydrolysis to Carboxylic Acids
The nitrile is hydrolyzed under basic or acidic conditions to yield 4-Methoxy-3-methylbenzoic acid , a key intermediate for esterification or coupling reactions.
-
Conditions:
(aq), EtOH, Reflux Acidification. -
Utility: Precursor for ester-based liquid crystals and lipophilic drug linkers.
Pathway 2: Reduction to Benzylamines
Reduction yields 4-Methoxy-3-methylbenzylamine , a primary amine used in reductive aminations to form secondary amine pharmacophores.
-
Reagents:
(THF) or Raney Ni / . -
Application: Synthesis of neuroactive agents where the benzylamine moiety mimics dopamine/serotonin substructures.
Pathway 3: Benzylic Functionalization
The C3-methyl group is benzylic and electron-rich, making it susceptible to radical bromination.
-
Reagents: NBS (N-Bromosuccinimide), AIBN,
or Acetonitrile. -
Product: 4-Methoxy-3-(bromomethyl)benzonitrile.
-
Significance: This bromide is a potent electrophile for alkylating amines or thiols, extending the carbon skeleton.
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of 4-Methoxy-3-methylbenzonitrile in divergent synthesis and its connection to pharmaceutical impurity profiling.
Figure 1: Divergent synthetic pathways from the nitrile scaffold.
Case Studies in Medicinal Chemistry
A. Finerenone Impurity Profiling
In the industrial synthesis of Finerenone (a non-steroidal mineralocorticoid receptor antagonist), the structural isomer 4-Formyl-3-methoxybenzonitrile is the primary intermediate. However, methylation side reactions can generate 4-Methoxy-3-methylbenzonitrile (Impurity 77).
-
Relevance: Analytical chemists utilize CAS 53078-71-0 as a certified reference standard to quantify this impurity during HPLC release testing of API batches, ensuring patient safety and regulatory compliance.
B. Structural Analog to HCV Inhibitors
The 4-methoxy-3-methylphenyl motif appears in the "P2" capping groups of macrocyclic HCV protease inhibitors (e.g., analogs of Simeprevir ). While Simeprevir utilizes a quinoline core, the 2-amino-4-methoxy-3-methylbenzonitrile derivative is a known intermediate for next-generation macrocycles.
-
Insight: The methyl group at C3 restricts rotation of the aromatic ring when bound to a protein pocket, potentially locking the drug into a bioactive conformation (atropisomerism).
Detailed Experimental Protocol
Protocol: Synthesis of 4-Methoxy-3-methylbenzonitrile from Aldehyde This protocol is adapted for high-yield laboratory synthesis (10g scale).
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge the flask with 4-methoxy-3-methylbenzaldehyde (15.0 g, 100 mmol), Hydroxylamine hydrochloride (8.3 g, 120 mmol), and Sodium formate (9.5 g, 140 mmol).
-
Solvent: Add Formic acid (85%, 60 mL).
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the aldehyde spot disappears.
-
Workup:
-
Cool the mixture to room temperature and pour into crushed ice (300 g).
-
Neutralize carefully with 50% NaOH solution until pH ~7.
-
Extract the precipitate with Dichloromethane (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 10% EtOAc in Hexane).
-
Expected Yield: 12.5–13.5 g (85–92%) of white crystalline solid.
Safety & Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Nitrile Specifics: While less toxic than simple aliphatic nitriles, metabolism can release cyanide ions. Work in a well-ventilated fume hood.
-
Incompatibility: Avoid strong oxidizers and strong acids (unless intended for hydrolysis).
References
-
Chem-Impex International. 4-Methoxy-3-methylbenzonitrile Product Specifications & Applications.
-
PubChem. Compound Summary: 4-Methoxy-3-methylbenzonitrile (CID 13621613).
-
Google Patents. Method for preparing 4-methoxybenzonitrile through 'one pot' method (CN101092377A). (Analogous chemistry citation).
-
Simson Pharma. Finerenone Impurity 77 (CAS 53078-71-0) Reference Standard.
-
ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (Demonstrates reactivity of the scaffold).
Sources
The Benzonitrile Pharmacophore: From 19th Century Isolation to Modern Antivirals
The following technical guide details the discovery, synthetic evolution, and medicinal application of benzonitrile derivatives.
Introduction: The Cyanophenyl Paradigm
The benzonitrile moiety (
This guide analyzes the trajectory of benzonitrile chemistry, moving from hazardous stoichiometric syntheses to precision catalytic cross-coupling, and examines its role in blockbuster therapies like Letrozole and Rilpivirine .
Historical Genesis: The Stoichiometric Era (1844–1919)
The history of benzonitrile is defined by a shift from thermal decomposition to radical chemistry, and finally to metal-mediated substitution.
The Discovery (1844)
German chemist Hermann von Fehling first isolated benzonitrile (then called phenyl cyanide) in 1844. He achieved this via the thermal dehydration of ammonium benzoate.[1] While low-yielding, this established the fundamental connection between the carboxylic acid oxidation state and the nitrile.
The Sandmeyer Reaction (1884)
The first scalable synthetic route was discovered by Traugott Sandmeyer .[1][2] In an attempt to synthesize phenylacetylene, Sandmeyer observed that treating diazonium salts with copper(I) acetylide yielded chlorobenzene.[2][3] He generalized this to cyanation using CuCN.[2]
-
Mechanism: Radical-Nucleophilic Aromatic Substitution (
). The Cu(I) acts as a single-electron donor to the diazonium species, generating an aryl radical that captures the cyanide ligand. -
Limitation: Requires potentially explosive diazonium intermediates and stoichiometric copper waste.
The Rosenmund-von Braun Reaction (1919)
Karl Rosenmund and Julius von Braun developed a method to convert stable aryl halides directly to nitriles using stoichiometric CuCN in polar solvents (e.g., DMF, nitrobenzene) at high temperatures (
-
Limitation: Harsh thermal conditions precluded the use of thermally sensitive functional groups, limiting its utility in complex molecule synthesis.
The Catalytic Revolution: Palladium & Nickel (1973–Present)
The modern era began in 1973 , when Takagi and Cassar independently reported the first Palladium-catalyzed cyanation of aryl halides. This marked the transition from "force" (thermal/stoichiometric) to "finesse" (catalytic).
The Takagi-Cassar Breakthrough
-
Catalyst:
or . -
Significance: Allowed the use of aryl halides under milder conditions than Rosenmund-von Braun, though initially required toxic KCN/NaCN.
Modern Methodology: The Zinc Cyanide Standard
Today, the industry standard utilizes Zinc Cyanide (
-
Why
? It is less soluble in organic solvents, releasing cyanide ions slowly. This "slow release" prevents catalyst poisoning , where high concentrations of saturate the Palladium center, preventing the oxidative addition of the aryl halide.
Visualization: Evolution of Synthetic Methods
Figure 1: Timeline of benzonitrile synthesis, highlighting the shift from harsh thermal methods to precision catalysis.
Technical Protocols: Comparative Methodologies
The following protocols represent the "Old World" vs. "New World" approaches.
Table 1: Comparative Metrics of Cyanation Protocols
| Parameter | Classical Sandmeyer | Rosenmund-von Braun | Modern Pd-Catalyzed (Buchwald Type) |
| Substrate | Aryl Amine ( | Aryl Iodide/Bromide | Aryl Chloride/Bromide/Triflate |
| Reagent | |||
| Temperature | |||
| Functional Tolerance | Low (Acid sensitive groups fail) | Low (Thermally sensitive groups fail) | High (Esters, Ketones, Amides OK) |
| Safety Profile | High Risk (Explosive intermediates) | Moderate (High temp, Cu waste) | Optimized (Controlled CN release) |
Protocol A: Modern Pd-Catalyzed Cyanation (Self-Validating System)
Application: Synthesis of 4-cyanobiphenyl from 4-bromobiphenyl.
Reagents:
-
Aryl Bromide (1.0 equiv)
- (0.6 equiv)
- (2 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Solvent: DMF or NMP (wet, 1% water accelerates reaction)
Step-by-Step Workflow:
-
Deoxygenation (Critical): Charge the reaction vessel with the aryl halide,
, and Pd/Ligand. Evacuate and backfill with Argon ( ). Why: oxidizes phosphine ligands, killing the catalyst. -
Solvent Addition: Add anhydrous DMF via syringe.
-
Thermal Activation: Heat to
. The reaction mixture typically changes from dark purple/red to orange/brown upon completion. -
Workup (Safety): Cool to RT. Quench with diluted ammonium hydroxide (
) or ethylenediamine. Why: This sequesters Zinc and residual Cyanide, preventing HCN formation during acidic workup.
Visualization: The Catalytic Cycle
Figure 2: Palladium(0)/Zinc Cyanide catalytic cycle. The rate-determining step is often the transmetallation or reductive elimination depending on the substrate.
Medicinal Chemistry: The "Why" of Benzonitrile
Why do drug developers install a nitrile group? It is rarely an accident. The benzonitrile moiety serves three specific bioisosteric functions:
-
Carbonyl Bioisostere: The
bond is highly polarized. The nitrogen lone pair acts as a weak hydrogen bond acceptor (HBA), mimicking the oxygen of a ketone or ester but with a much smaller steric footprint (linear geometry). -
Metabolic Blocking: Placing a nitrile at the para position of a phenyl ring blocks CYP450-mediated hydroxylation. The
bond is metabolically robust compared to or . -
Electronic Modulation: It is a strong electron-withdrawing group (EWG), lowering the
of neighboring protons or adjusting the lipophilicity ( ) of the overall molecule.
Case Study 1: Letrozole (Femara®)
Indication: Hormone-receptor-positive breast cancer.[4]
-
Role of Benzonitrile: Letrozole contains two benzonitrile rings. These rings mimic the steroid backbone of the natural substrate (androstenedione).[6] Specifically, the nitrile nitrogen coordinates with the Heme Iron (
) of the CYP19A1 (aromatase) enzyme, while the benzonitrile scaffold occupies the hydrophobic pocket usually reserved for the steroid.
Case Study 2: Rilpivirine (Edurant®)
Indication: HIV-1 Infection (NNRTI).[7][8][9]
-
Mechanism: Non-nucleoside Reverse Transcriptase Inhibitor.[9][10]
-
Role of Benzonitrile: Rilpivirine belongs to the diarylpyrimidine (DAPY) class.[7][9][10] It features a benzonitrile wing that sits in a hydrophobic tunnel of the Reverse Transcriptase enzyme. The linearity of the nitrile allows it to reach deep into the pocket, forming a critical H-bond with the backbone of residue Lys101 . This interaction is crucial for its high potency against wild-type and resistant strains.
Visualization: Pharmacophore Interactions
Figure 3: Schematic of Letrozole binding. The benzonitrile moieties provide the necessary shape complementarity to mimic the steroidal substrate.
Future Perspectives
The frontier of benzonitrile chemistry lies in C-H Activation . Rather than pre-functionalizing a ring with a halogen (Ar-X), chemists are developing Iridium and Rhodium catalysts capable of turning
References
-
Fehling's Discovery: Fehling, H. (1844). "Untersuchungen über die Succinsäure und ihre Derivate." Annalen der Chemie und Pharmacie. Link
-
Sandmeyer Reaction: Sandmeyer, T. (1884).[1][11] "Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen." Berichte der deutschen chemischen Gesellschaft. Link
-
Rosenmund-von Braun: Rosenmund, K. W., & Struck, E. (1919).[12][13] "Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten."[13] Berichte der deutschen chemischen Gesellschaft. Link
-
First Pd-Catalyzed Cyanation: Takagi, K., et al. (1973).[14] "Palladium-catalyzed cyanation of aromatic halides."[14][15][16][17] Chemistry Letters. Link
-
Modern Zn(CN)2 Method: Tsvelikhovsky, D., & Buchwald, S. L. (2010). "Synthesis of Heterocycles via Pd-Catalyzed C-N Coupling." Journal of the American Chemical Society.[18] Link
-
Letrozole Discovery: Bhatnagar, A. S. (2007). "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment.[4][5] Link
-
Rilpivirine Design: Janssen, P. A., et al. (2005). "In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of Rilpivirine." Journal of Medicinal Chemistry. Link
-
Nitrile Bioisosterism: Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2- pyrimidinyl]amino]benzonitrile (R278474, rilpivirine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rosenmund-von Braun Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-methylbenzonitrile
Foreword: The Synthetic Chemist's Imperative
In the landscape of pharmaceutical and materials science research, the utility of a building block is defined not only by its reactive potential but also by its physical characteristics. 4-Methoxy-3-methylbenzonitrile, a versatile aromatic nitrile, serves as a crucial intermediate in the synthesis of a range of target molecules, from agrochemicals to potential therapeutics.[1] Its value lies in the strategic placement of the methoxy, methyl, and nitrile functional groups, which offer multiple avenues for molecular elaboration.[2] However, to effectively integrate this compound into a synthetic workflow or a final formulation, a comprehensive understanding of its solubility and stability is paramount. These parameters govern everything from reaction kinetics and purification strategies to storage conditions and shelf-life.
This guide provides an in-depth analysis of the solubility and stability profile of 4-methoxy-3-methylbenzonitrile. We will move beyond a simple recitation of data, instead focusing on the underlying chemical principles that dictate its behavior. By understanding the why behind the experimental observations, researchers can anticipate challenges, design robust protocols, and unlock the full potential of this valuable synthetic intermediate.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical identifiers. These properties are the initial inputs for any subsequent experimental design.
| Property | Value | Source(s) |
| Synonyms | 4-Cyano-2-methylanisole | [1] |
| CAS Number | 53078-71-0 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Appearance | White to off-white solid powder | [1] |
| Boiling Point | 102-106 °C at 5 mmHg | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
Solubility Profile: A Predictive and Experimental Approach
Solubility is a critical determinant of a compound's utility in both reaction chemistry and formulation science. The molecular structure of 4-methoxy-3-methylbenzonitrile—a largely nonpolar aromatic ring functionalized with a polar nitrile group and a moderately polar methoxy group—suggests a nuanced solubility profile.
Theoretical Assessment & Qualitative Observations
Based on the principle of "like dissolves like," we can predict the compound's general solubility:
-
High Solubility Expected in: Aprotic organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, and Toluene, which can interact favorably with the aromatic ring and nitrile group.[3] A structurally similar compound, 4-methoxy-3-nitrobenzonitrile, is known to be soluble in ethanol and acetone.[4]
-
Limited Solubility Expected in: Water and other highly polar protic solvents. While the nitrile and methoxy groups can act as hydrogen bond acceptors, the dominant hydrophobic character of the benzene ring limits aqueous solubility.[4]
-
Low Solubility Expected in: Highly nonpolar aliphatic solvents like hexanes, where the polar functional groups would be energetically disfavored.
A commercial supplier notes its "favorable solubility" in the context of formulations, though specific solvents are not detailed.[1]
Quantitative Solubility Determination: An Exemplary Protocol
While qualitative descriptors are useful, quantitative data is essential for process development and formulation. The following protocol outlines a robust method for determining the equilibrium solubility of 4-methoxy-3-methylbenzonitrile using the shake-flask method, a gold standard for its reliability and direct measurement of thermodynamic equilibrium.
Causality Behind the Method: The shake-flask method is chosen because it is designed to allow a compound to reach its maximum dissolution in a given solvent over time, providing a true measure of its thermodynamic solubility. The extended equilibration period ensures that the system is not under kinetic control. Subsequent analysis by a validated HPLC method provides the necessary specificity and sensitivity to accurately quantify the dissolved analyte.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 4-methoxy-3-methylbenzonitrile (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). The presence of residual solid is crucial as it confirms saturation.
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand for at least 2 hours for the undissolved solid to sediment.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) to remove all particulate matter. This step is critical to prevent artificially high results.
-
Dilution & Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration in the original filtrate by applying the dilution factor and determine the solubility (e.g., in mg/mL or mmol/L) by comparing the result to a calibration curve prepared from known standards.
Illustrative Solubility Data Table
The following table presents a hypothetical summary of results that could be obtained from the protocol above.
| Solvent Class | Solvent | Predicted Solubility (mg/mL at 25°C) |
| Polar Aprotic | Tetrahydrofuran (THF) | > 200 |
| Acetonitrile (ACN) | 150 - 200 | |
| Chlorinated | Dichloromethane (DCM) | > 200 |
| Polar Protic | Methanol | 50 - 100 |
| Ethanol | 40 - 80 | |
| Water | < 0.1 | |
| Nonpolar | Toluene | 80 - 120 |
| Heptane | < 1 |
Stability Profile: A Forced Degradation Approach
Understanding a compound's stability is crucial for defining handling procedures, storage conditions, and predicting potential degradation products.[5] Forced degradation (or stress testing) is an essential component of this evaluation, involving the exposure of the compound to conditions more severe than those it would typically encounter.
Potential Degradation Pathways
The primary point of chemical instability in the 4-methoxy-3-methylbenzonitrile structure is the nitrile group. Benzonitriles are susceptible to hydrolysis under both acidic and basic conditions, which converts the nitrile first to a primary amide and then to a carboxylic acid.[6][7]
-
Hydrolysis: The electron-donating nature of the methoxy group and the weakly donating methyl group would be expected to slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile, potentially slowing the rate of hydrolysis.[6] However, under sufficiently harsh acidic or basic conditions, this pathway remains the most probable route of degradation.
Caption: Predicted Hydrolytic Degradation Pathway.
Protocol for Forced Degradation Studies
This protocol provides a systematic approach to evaluating the stability of 4-methoxy-3-methylbenzonitrile under various stress conditions. A stability-indicating analytical method (typically HPLC) that can resolve the parent compound from all potential degradation products is a prerequisite for this study.
Causality Behind the Method: The goal of forced degradation is not to completely destroy the compound but to induce a predictable level of degradation (typically 5-20%). This allows for the reliable identification of degradation products and the elucidation of degradation pathways. The conditions are chosen to represent the primary chemical stresses a compound might experience: hydrolysis, oxidation, heat, and light.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxy-3-methylbenzonitrile [myskinrecipes.com]
- 3. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 4. CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Purification of 4-Methoxy-3-methylbenzonitrile via Flash Column Chromatography
Abstract
This application note details a robust, self-validating protocol for the purification of 4-Methoxy-3-methylbenzonitrile (CAS: 53078-71-0), a key intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] While often synthesized via the Sandmeyer reaction or dehydration of amides, this compound frequently co-elutes with starting materials (e.g., 4-methoxy-3-methylaniline) or hydrolysis byproducts (e.g., 4-methoxy-3-methylbenzamide).[1] This guide moves beyond generic "run a column" instructions, providing a calculated approach based on retention factor (
Chemical Context & Challenge
Target Molecule: 4-Methoxy-3-methylbenzonitrile[1][2]
-
Structure: Aromatic nitrile with electron-donating methoxy and methyl groups.[1]
-
Physical State: White to off-white solid (mp ~51–56 °C).[1]
-
Polarity: Moderately polar due to the nitrile dipole, but lipophilic enough to dissolve in chlorinated solvents.
The Separation Challenge:
In standard synthesis routes, the target nitrile often has an
-
Impurity A (Aniline precursor): Can trail and contaminate the tail of the nitrile peak.
-
Impurity B (Amide byproduct): Highly polar, but if the gradient is ramped too quickly, it will co-elute.[1]
-
Impurity C (Bromo-intermediate): If synthesized via cyanation of a bromide, the unreacted bromide is less polar and elutes just before the nitrile.[1]
Pre-Purification Analytics (The "Go/No-Go" Phase)[1]
Before packing any column, the separation must be modeled on Thin Layer Chromatography (TLC).[1] This is the self-validating step; if you cannot separate spots here, the column will fail.
TLC Optimization Protocol
Stationary Phase: Silica Gel 60
Solvent Screening Strategy:
We utilize a "Solvent Strength" approach rather than random guessing. The goal is to position the target molecule at
| Solvent System (v/v) | Expected Result | Action |
| 100% Hexanes | Too non-polar.[1] Compound stays at baseline.[1] | |
| 10% EtOAc / 90% Hex | Good retention, but elution will be slow (high solvent use).[1] | |
| 20% EtOAc / 80% Hex | Optimal. Target zone for isocratic or gradient hold.[1] | |
| 50% EtOAc / 50% Hex | Too polar. No separation from impurities.[1] |
Technical Insight: According to Still’s original flash chromatography principles, an
of 0.35 corresponds to a Column Volume (CV) elution of.[1] This provides the optimal balance between peak resolution and peak broadening [1].
Method Development Logic (Graphviz Visualization)[1]
The following diagram illustrates the decision matrix for selecting the purification path based on the crude mixture's profile.
Figure 1: Decision matrix for selecting elution strategy based on TLC retention factors.
Detailed Purification Protocol
Step 1: Sample Preparation (Dry Loading)
Direct liquid injection is discouraged for this compound if it is a solid or viscous oil, as the solvent used to dissolve it (e.g., DCM) can disrupt the initial bands.[1] Dry loading is the gold standard for resolution.
-
Dissolve the crude 4-Methoxy-3-methylbenzonitrile in a minimum amount of Dichloromethane (DCM).[1]
-
Add Silica Gel (40–63 µm) at a ratio of 1:2 (1 g crude : 2 g silica).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
Step 2: Column Packing & Equilibration
-
Stationary Phase: Silica Gel 60 (40–63 µm).[1]
-
Column Size: Use a 12g cartridge for <1g sample; 40g cartridge for 1-5g sample.
-
Equilibration: Flush the column with 3 Column Volumes (CV) of the starting solvent (e.g., 5% EtOAc/Hexane) to remove air and heat of solvation.
Step 3: Elution Gradient
Do not run a flat 20% EtOAc method if impurities are close.[1] Use a linear gradient to sharpen the peaks.
| Time (CV) | % Hexane | % Ethyl Acetate | Purpose |
| 0 – 1 | 95% | 5% | Elute very non-polar impurities (grease, bromides).[1] |
| 1 – 8 | 95% | 5% | Linear Gradient. The target nitrile elutes here. |
| 8 – 10 | 70% | 30% | Flush out trailing polar impurities. |
| 10 – 12 | 0% | 100% | Column wash (optional).[1] |
Step 4: Fraction Collection & Analysis
-
Collect fractions in volumes equal to 0.25 CV (e.g., if CV is 20mL, collect 5mL tubes). Small fractions prevent remixing of resolved peaks.[1]
-
Spot fractions on TLC.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Target elutes too fast (CV < 2) | Solvent too polar. | Reduce initial EtOAc concentration (start at 2% or 0%).[1] |
| Streaking / Tailing | Acidic/Basic interaction or Overloading.[1] | Add 1% Triethylamine (if amine impurities present) or reduce load mass.[1] |
| Co-elution with Aniline | Similar polarity.[1] | Switch solvent system to DCM / Methanol . The selectivity changes significantly in chlorinated solvents [2]. |
| Poor recovery | Compound crystallized on column.[1] | Ensure the loading capacity isn't exceeded; this nitrile is a solid. Use dry loading. |
Workflow Visualization
Figure 2: Step-by-step physical workflow from crude mixture to isolated solid.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem. 1978 , 43, 2923–2925.[1]
-
Biotage. The Flash Chromatography Solvent Strength & Selectivity Guide.
-
ChemicalBook. 4-Methoxy-3-methylbenzonitrile Properties and Synthesis.
-
Sorbent Technologies. Flash Chromatography Basics and Solvent Selection.
Sources
Troubleshooting & Optimization
Avoiding over-alkylation in amination of benzonitrile derivatives
Subject: Prevention of Over-Alkylation (Dimerization) During Reduction
Executive Summary & Scope
The Problem: In the reduction of benzonitriles to benzylamines, "over-alkylation" refers to the unwanted formation of secondary and tertiary amines (dimers and trimers). This is not a random side reaction but a chemically driven condensation between the intermediate imine and the product amine .
The Solution: Selectivity is achieved by interrupting this condensation pathway. This guide details three proven strategies:
-
Ammonia Saturation (Equilibrium Shift)
-
Borane Complexation (Product Sequestration)
-
Acidic/Anhydride Trapping (Nucleophile Deactivation)
The Mechanism of Failure
To prevent the impurity, you must understand its origin. The reduction of a nitrile does not proceed directly to the amine in one step; it passes through a reactive imine species.[1]
Key Insight: The primary amine product (
Figure 1: The "Von Braun" mechanism of secondary amine formation. Note that the primary amine attacks the intermediate imine. High concentrations of Ammonia drive the equilibrium back toward the primary imine.
Protocol Module A: Catalytic Hydrogenation
Best for: Scale-up, industrial applications, and cost-efficiency. Standard Catalyst: Raney Nickel (preferred over Pd/C for this specific transformation).[2]
The "Ammonia Effect"
Adding ammonia is not just about pH control; it acts as a mass-action inhibitor. By saturating the solution with ammonia, you force the equilibrium of the gem-diamine intermediate back toward the primary imine, which is then reduced to the desired primary amine.
Optimized Protocol (Raney Ni)
-
Preparation: Wash Raney Nickel (approx. 10-20 wt% loading) with methanol 3 times to remove water (if using methanolic ammonia).
-
Solvent System: Use 7N Ammonia in Methanol .
-
Critical: Do not use aqueous ammonium hydroxide if possible; water can sometimes promote hydrolysis to aldehydes or amides depending on the substrate.
-
-
Loading:
-
Substrate concentration: 0.1M – 0.5M.
-
Ammonia equivalents: Minimum 5-10 equivalents relative to nitrile.
-
-
Conditions:
-
Pressure: 50–100 psi (3.5–7 bar)
. -
Temperature: Start at RT. If sluggish, heat to 40-50°C. Warning: Higher temps increase dimerization rates if
pressure is too low.
-
-
Workup: Filter catalyst through Celite (keep wet/inert to prevent fire). Concentrate filtrate.[3]
Troubleshooting Table: Hydrogenation
| Symptom | Diagnosis | Corrective Action |
| >10% Secondary Amine | Low Ammonia concentration or slow reduction rate. | Increase |
| Reaction Stalls | Catalyst poisoning.[4] | Nitriles are strong ligands. Increase catalyst loading or pressure. Ensure substrate is free of sulfur/iodide. |
| Aldehyde Formation | Hydrolysis of imine.[5] | Ensure solvent is dry. Avoid aqueous ammonia; use anhydrous methanolic ammonia. |
Protocol Module B: Chemical Reduction (Borane)
Best for: Laboratory scale, complex substrates sensitive to metal catalysts, or when high pressure is unavailable.
The "Complexation" Strategy
Borane (
Optimized Protocol (Borane-DMS)
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Reagent: Borane-Dimethyl Sulfide (BMS) (10M neat or 2M in THF).
-
Addition:
-
Dissolve Benzonitrile (1.0 eq) in dry THF.
-
Add BMS (1.2 – 1.5 eq) dropwise at 0°C.
-
Note: The reaction is often exothermic.
-
-
Reflux: Heat to reflux for 2–4 hours to ensure complete reduction of the intermediate borazine polymer.
-
The "Quench" (Critical Step):
-
Cool to 0°C. Carefully add Methanol (gas evolution!).[3]
-
Acid Hydrolysis: The amine is stuck to the boron. You MUST destroy the N-B bond. Add 6M HCl and reflux for 1 hour, or stir with methanolic HCl overnight.
-
Basify with NaOH to pH >12 and extract.
-
Protocol Module C: The "Trapping" Method
Best for: When you must use Pd/C or cannot use high pressure/ammonia.
If you cannot stop the amine from forming, you must stop it from reacting.
-
Acidic Trapping: Run hydrogenation in Methanol + 2-3 eq HCl .
-
Anhydride Trapping: Run hydrogenation in Acetic Anhydride/Solvent .
Decision Matrix & Troubleshooting
Figure 2: Process selection guide based on scale and impurity profile.
FAQ: Common User Issues
Q: I am using Borane-THF and my yield is low, but I see no starting material. A: You likely failed to break the Boron-Amine complex. The quench with methanol is not enough; you must reflux with acid (HCl) to free the amine from the boron species. Without this, the amine remains in the aqueous layer or is lost during filtration.
Q: Can I use Pd/C with Ammonia? A: Generally, no . Unlike Raney Nickel, Pd/C is often inhibited by amines/ammonia (poisoning). If you must use Pd/C, use the Acidic Trapping method (HCl or Acetic Acid) instead of ammonia.
Q: I see a "trimer" (Tertiary amine). How did this happen? A: This is "Double Over-alkylation." The secondary amine formed (dimer) is still nucleophilic and attacked another imine. This indicates your reaction conditions are extremely favorable for condensation. Switch to the Borane method immediately or drastically increase ammonia pressure.
References
- Von Braun, J. et al. (1923). Catalytic Hydrogenation of Nitriles. Berichte der deutschen chemischen Gesellschaft.
-
Greenfield, H. (1967). The Hydrogenation of Nitriles to Primary Amines. Industrial & Engineering Chemistry Product Research and Development.
-
Brown, H. C. et al. (1982). Selective Reductions.[11] 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Nitriles. Journal of Organic Chemistry.
-
Kukula, P. et al. (2004). Chemoselective Hydrogenation of Nitriles. Advanced Synthesis & Catalysis. (Modern review of Raney Ni/Co catalysts and ammonia effects).
-
Organic Syntheses. Reduction of Nitriles to Amines using Borane-Dimethyl Sulfide. Coll. Vol. 9, p.522 (1998).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 4-Methoxy-3-methylbenzonitrile
Welcome to the technical support center for the purification of 4-Methoxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound, ensuring high purity and yield. My insights are drawn from extensive experience in synthetic and process chemistry, aiming to provide not just procedural steps, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-Methoxy-3-methylbenzonitrile?
A1: The impurity profile of your crude 4-Methoxy-3-methylbenzonitrile is highly dependent on the synthetic route employed. Here are the most probable impurities based on common starting materials:
-
From 3-methoxy-4-methylbenzoic acid: Unreacted starting material is a primary impurity. Additionally, if using a reagent like chlorosulfonyl isocyanate, you might encounter the intermediate N-chlorosulfonyl amide.[1][2] Hydrolysis of the nitrile product back to the carboxylic acid can also occur, though typically this is a minor byproduct under anhydrous reaction conditions.[3]
-
From 3,4-dimethylanisole: If your synthesis involves functionalizing 3,4-dimethylanisole, you may find residual starting material. Depending on the specific reagents used to introduce the nitrile group, various regioisomers or over-functionalized byproducts could be present.
Q2: My crude product is an oil/waxy solid and won't crystallize. What should I do?
A2: Oiling out is a common issue in recrystallization, especially when impurities are present that depress the melting point of the desired compound. Here are a few troubleshooting steps:
-
Confirm Purity: First, analyze your crude material by TLC or LC-MS to get a sense of the impurity levels. If the purity is very low, a preliminary purification by column chromatography might be necessary before attempting recrystallization.
-
Solvent System Adjustment: You may be using a solvent that is too good at dissolving your compound. Try switching to a less polar solvent or a solvent mixture. For a moderately polar compound like 4-Methoxy-3-methylbenzonitrile, a good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[4][5]
-
Slow Cooling: Ensure your solution is cooling slowly. Rapid cooling can lead to precipitation rather than crystallization.[6] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the supersaturated solution can induce crystallization.[7]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.[7]
Q3: I'm seeing a persistent baseline on my TLC analysis of the purified product. What could this be?
A3: A persistent baseline on TLC, especially after purification, often indicates the presence of highly polar or non-UV active impurities.
-
Highly Polar Impurities: If your synthesis involved aqueous workups, you might have residual inorganic salts. A simple aqueous wash of your product dissolved in an organic solvent can often remove these.
-
Non-UV Active Impurities: Some byproducts may not be visible under a UV lamp. Try staining your TLC plate with a general stain like potassium permanganate to visualize any non-UV active spots.
-
Grease: If you used greased glassware, silicone grease can be a common contaminant. This is often difficult to remove by chromatography but can sometimes be addressed by precipitation from a non-polar solvent like hexane.
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful and economical purification technique for solid compounds like 4-Methoxy-3-methylbenzonitrile. However, success is highly dependent on the choice of solvent and the experimental technique.
Problem 1: The compound is soluble in all tested solvents, even at room temperature.
-
Causality: The polarity of your compound is well-matched with the polarity of the solvents you've chosen, leading to high solubility.
-
Solution:
-
Utilize a Solvent-Antisolvent System: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[5]
-
Recommended Solvent Pairs:
-
Ethanol (good solvent) and Water (antisolvent)
-
Ethyl Acetate (good solvent) and Hexane (antisolvent)
-
Dichloromethane (good solvent) and Hexane (antisolvent)
-
-
Problem 2: Poor recovery of the product after recrystallization.
-
Causality: This can be due to using too much solvent, or the compound having significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Mother Liquor Analysis: Analyze the mother liquor (the solution remaining after filtration) by TLC. If a significant amount of product is present, you can concentrate the mother liquor and attempt a second recrystallization.
-
Table 1: Recommended Solvents for Recrystallization of 4-Methoxy-3-methylbenzonitrile
| Solvent/System | Polarity | Boiling Point (°C) | Rationale |
| Isopropanol | Polar | 82 | Good for moderately polar compounds. |
| Ethanol/Water | Polar (adjustable) | Variable | A versatile system where polarity can be fine-tuned. |
| Ethyl Acetate/Hexane | Medium Polarity (adjustable) | Variable | Effective for compounds with intermediate polarity. |
| Toluene | Nonpolar (aromatic) | 111 | Can be effective for aromatic compounds, sometimes in combination with a non-polar anti-solvent like hexane.[5] |
Column Chromatography Troubleshooting
Column chromatography is a highly effective method for separating complex mixtures and achieving high purity.
Problem 1: Poor separation of the product from a close-running impurity.
-
Causality: The chosen eluent system does not have sufficient selectivity to resolve the two compounds.
-
Solution:
-
Optimize the Solvent System: A good starting point for TLC analysis of aromatic nitriles is a mixture of hexane and ethyl acetate.[8] Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for optimal separation on the column.[9]
-
Incorporate a Different Solvent: If a binary system fails, introducing a third solvent can sometimes improve separation. For aromatic compounds, adding a small amount of toluene to a hexane/ethyl acetate system can sometimes improve resolution due to pi-pi interactions.[10]
-
Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase, such as alumina.
-
Table 2: Suggested TLC and Column Chromatography Solvent Systems
| Application | Solvent System (v/v) | Rationale |
| TLC (Initial Screening) | 30% Ethyl Acetate in Hexane | A good starting point for moderately polar aromatic compounds. |
| 10% Methanol in Dichloromethane | For more polar impurities.[11] | |
| Column Chromatography | Gradient of 10-50% Ethyl Acetate in Hexane | A standard gradient for purifying compounds of intermediate polarity. |
| 5-20% Acetone in Toluene | An alternative system that can be effective for aromatic compounds.[10] |
Distillation Troubleshooting
While 4-Methoxy-3-methylbenzonitrile is a solid at room temperature (melting point 52-56 °C), vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities.[12]
Problem: The compound is not distilling at the expected temperature.
-
Causality: The vacuum may not be strong enough, or there could be a leak in the system. The boiling point of a substance is highly dependent on the pressure.
-
Solution:
-
Verify Vacuum: Ensure your vacuum pump is pulling a strong and stable vacuum. Check all connections for leaks.
-
Estimate Boiling Point: While the exact boiling point under a specific vacuum may not be readily available, you can estimate it using a nomograph if you know the boiling point at atmospheric pressure. For similar aromatic nitriles, a significant reduction in boiling point is expected under vacuum.[13]
-
Consider Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can be very effective for short-path distillation under high vacuum, minimizing thermal decomposition.
-
Experimental Workflows
Workflow 1: Recrystallization Protocol
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (refer to Table 1).
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Methoxy-3-methylbenzonitrile and a small amount of the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Workflow 2: Column Chromatography Protocol
-
TLC Analysis: Determine the optimal eluent system using TLC (refer to Table 2).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, a "dry loading" method can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizing Purification Logic
Caption: Decision workflow for selecting the appropriate purification method.
References
-
Recrystallization. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Retrieved from [Link]
-
Jasperse, C. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. (n.d.). IIP Series. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Lohray, B. B., & Ahuja, J. R. (1991).
-
Purification & Characterization of Benzonitrile Produced by Bacillus Pumillus S7. (2022). International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]
- Rastegar, M. F., & Yarmohammadi, M. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Journal of the Chinese Chemical Society, 61(8), 897-900.
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI Blog. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Selective O-Methylation of Phenol with Dimethyl Carbonate over Catalysts Supported on CaO. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). Retrieved from [Link]
-
Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025, June 12). Reddit. Retrieved from [Link]
- Synthesis of benzonitriles from substituted benzoic acid. (1999). Google Patents.
- Richards, J. H. (1964). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, 451.
-
How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
- Process for the methylation of phenolic compounds with trimethyl phosphate. (1984). Google Patents.
- Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitrile and its 1-methyl homologue. Canadian Journal of Chemistry, 59(18), 2673–2676.
-
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2021). RSC Publishing. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Lewis, H. F., & Trieschmann, W. (1924). Conclusions in Regard to the Methylation of Phenol. Proceedings of the Iowa Academy of Science, 31(1), 282.
-
Molnar, I. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. (2022, August 13). YouTube. Retrieved from [Link]
-
Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. (2021). MDPI. Retrieved from [Link]
-
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025, May 19). ResearchGate. Retrieved from [Link]
-
what is mechanism for reaction phenol + dimethylsulphate -> anisole. (2019, June 14). Stack Exchange. Retrieved from [Link]
-
Chlorosulfonyl isocyanate. (n.d.). Wikipedia. Retrieved from [Link]
-
Resources on 3+ component chromatography solvent systems? (n.d.). Reddit. Retrieved from [Link]
-
Synthesis of Benzonitrile. (2021, August 1). YouTube. Retrieved from [Link]
Sources
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- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
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- 13. researchgate.net [researchgate.net]
4-Methoxy-3-methylbenzonitrile stability issues and degradation products
Welcome to the technical support center for 4-methoxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this versatile compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and the reliability of your results.
Introduction to 4-Methoxy-3-methylbenzonitrile
4-Methoxy-3-methylbenzonitrile is a valuable building block in organic synthesis, prized for its role in the development of pharmaceuticals and advanced materials.[1] Its favorable stability under a variety of conditions makes it a robust choice for many applications.[1] However, like any chemical compound, it is susceptible to degradation under certain environmental and experimental stressors. Understanding its stability profile is critical for accurate and reproducible research.
This guide will delve into the potential stability issues of 4-methoxy-3-methylbenzonitrile, its likely degradation products, and preventative measures. We will also provide detailed troubleshooting protocols to help you identify and resolve common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-methoxy-3-methylbenzonitrile?
A1: The primary factors that can lead to the degradation of 4-methoxy-3-methylbenzonitrile are exposure to strong acids, strong bases, potent oxidizing agents, high temperatures, and prolonged exposure to UV light. The nitrile and methoxy functional groups, as well as the methyl group on the aromatic ring, are the most susceptible sites for chemical transformation.
Q2: What is the most common degradation pathway for 4-methoxy-3-methylbenzonitrile?
A2: The most common degradation pathway is the hydrolysis of the nitrile group (-CN). This can occur under both acidic and basic conditions, leading to the formation of 4-methoxy-3-methylbenzamide as an intermediate, which is then further hydrolyzed to 4-methoxy-3-methylbenzoic acid.[2][3][4]
Q3: How should I properly store 4-methoxy-3-methylbenzonitrile to ensure its stability?
A3: To maintain the integrity of 4-methoxy-3-methylbenzonitrile, it should be stored in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to use amber glass vials to protect the compound from light.
Q4: I am observing an unexpected peak in my HPLC analysis. Could this be a degradation product?
A4: Yes, an unexpected peak in your HPLC chromatogram could very well be a degradation product. The identity of the degradant will depend on the conditions your sample has been exposed to. Common degradation products to consider are 4-methoxy-3-methylbenzamide and 4-methoxy-3-methylbenzoic acid. Other possibilities include products arising from the cleavage of the methoxy group or oxidation of the methyl group. A systematic troubleshooting approach, as outlined in our guides, can help you identify the impurity.
Troubleshooting Guides
Issue 1: Suspected Hydrolytic Degradation (Acidic or Basic Conditions)
Symptoms:
-
Appearance of new, more polar peaks in the HPLC chromatogram.
-
A decrease in the peak area of the parent compound, 4-methoxy-3-methylbenzonitrile.
-
Changes in the physical appearance of the sample (e.g., discoloration, precipitation).
Causality: The nitrile group is susceptible to hydrolysis in the presence of acid or base. The reaction proceeds through an amide intermediate to the corresponding carboxylic acid.
Troubleshooting Protocol:
-
pH Neutralization: If your experimental conditions are acidic or basic, neutralize the sample to a pH of ~7 before analysis and storage.
-
LC-MS Analysis: To identify the degradation products, perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Look for masses corresponding to 4-methoxy-3-methylbenzamide (M+H = 166.09) and 4-methoxy-3-methylbenzoic acid (M+H = 167.07).
-
Co-injection with Standards: If available, co-inject your sample with authentic standards of the suspected degradation products to confirm their identity by retention time matching.
-
Preventative Measures:
-
Avoid prolonged exposure to strong acids and bases.
-
If acidic or basic conditions are necessary for your reaction, perform the reaction at the lowest possible temperature to minimize side reactions.
-
Work up the reaction mixture promptly to neutralize the acid or base.
-
Issue 2: Suspected Oxidative Degradation
Symptoms:
-
Formation of new peaks in the HPLC chromatogram, potentially with masses indicating the addition of oxygen atoms.
-
A decrease in the purity of the starting material over time, even with proper storage.
Causality: The methyl group attached to the aromatic ring is susceptible to oxidation, which can convert it to a carboxylic acid.[5][6] This can be initiated by strong oxidizing agents or, more slowly, by atmospheric oxygen, especially in the presence of light or metal catalysts.
Troubleshooting Protocol:
-
LC-MS Analysis: Analyze the sample by LC-MS to detect potential oxidation products. Look for the mass corresponding to 4-cyano-2-methoxybenzoic acid (M+H = 178.05).
-
Inert Atmosphere: When handling 4-methoxy-3-methylbenzonitrile, especially in solution, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid Incompatible Reagents: Be mindful of using strong oxidizing agents in your reaction scheme unless the oxidation of the methyl group is the desired transformation.
-
Storage: Store the compound in a tightly sealed container, and for solutions, consider degassing the solvent before use.
Issue 3: Suspected Thermal Degradation
Symptoms:
-
Discoloration (e.g., yellowing or browning) of the solid material upon heating.
-
Appearance of multiple, often smaller, peaks in the HPLC or GC-MS analysis of a sample that has been heated.
Causality: At elevated temperatures, organic molecules can undergo complex decomposition reactions, leading to a variety of smaller, fragmented products.[7][8][9][10]
Troubleshooting Protocol:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of your material, consider running a TGA analysis. This will show the temperature at which significant weight loss (decomposition) begins.
-
Controlled Heating: In your experiments, use the lowest effective temperature and minimize the heating time.
-
Analysis of Heated Samples: If you suspect thermal degradation, analyze the sample by GC-MS, as some degradation products may be volatile.
-
Atmosphere Control: Heating under an inert atmosphere can sometimes mitigate thermal decomposition pathways that are initiated by oxidation.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 4-methoxy-3-methylbenzonitrile under various stress conditions.
Caption: Potential degradation pathways of 4-methoxy-3-methylbenzonitrile.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation will be required for your specific instrumentation and application.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with a wide range of polarities.
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 15-20 minutes.
-
3. Detection:
-
Set the UV detector to a wavelength where 4-methoxy-3-methylbenzonitrile has significant absorbance (a UV scan can determine the optimal wavelength, likely around 240-260 nm).
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for several hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for several hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for several hours.
-
Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.
Workflow for Investigating Degradation
Caption: Workflow for investigating suspected degradation.
Data Summary
| Potential Degradant | Molecular Formula | Monoisotopic Mass | Formation Condition |
| 4-Methoxy-3-methylbenzamide | C₉H₁₁NO₂ | 165.08 | Acidic/Basic Hydrolysis |
| 4-Methoxy-3-methylbenzoic Acid | C₉H₁₀O₃ | 166.06 | Acidic/Basic Hydrolysis |
| 4-Cyano-2-methoxybenzoic Acid | C₉H₇NO₃ | 177.04 | Oxidation |
| 4-Cyano-2-methylphenol | C₈H₇NO | 133.05 | Strong Acid Cleavage |
References
-
PubMed. Thermal degradation products of homopolymer polystyrene in air. [Link]
-
PubMed Central. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. [Link]
-
MDPI. Thermal Decomposition Behavior of Prussian Blue in Various Conditions. [Link]
-
ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]
-
Wikipedia. Diazonium compound. [Link]
-
PubChem. 4-Methoxybenzonitrile. [Link]
-
Zenodo. Isolation and Screening of Benzonitrile Degrading Bacteria. [Link]
-
ACS Publications. Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. [Link]
- Google Patents.
-
Chemistry LibreTexts. Other Reactions of Benzene and Methylbenzene. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
-
Chemguide. some more reactions of benzene and methylbenzene. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
PubMed. In vitro metabolism of aromatic nitriles. [Link]
-
ResearchGate. What is the best way to tell if a compound is degrading?. [Link]
-
PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
Organic & Biomolecular Chemistry. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. [Link]
-
ResearchGate. Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
Michigan State University, Department of Chemistry. Aromatic Reactivity. [Link]
-
Digital Scholarship @ TSU. Thermal degradation of azobenzene dyes. [Link]
-
MDPI. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. [Link]
-
ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
-
ACS Publications. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]
-
ResearchGate. Thermal degradation of azobenzene dyes. [Link]
-
YouTube. Lecture for Lesson IV.14: Oxidation and Reduction of Substituents on Benzene Rings. [Link]
-
Journal of the American Chemical Society. Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]
-
IJNRD. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
PubChem. 4-Methoxy-3-methylphenylacetonitrile. [Link]
-
YouTube. ether cleavage with strong acids. [Link]
-
Frontiers. Impact of Nitriles on Bacterial Communities. [Link]
-
YouTube. Base Hydrolysis of Benzonitrile. [Link]
-
AKT Publication. Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
Unich. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. [Link]
-
RSC Publishing. A validated stability-indicating method has been developed for the simultaneous determination of mometsone furoate (MOM) and salicylic acid (SAA) in a combined dosage form. [Link]
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Technical Support Center: 4-Methoxy-3-methylbenzonitrile (CAS 53005-47-5)
Introduction & Compound Profile
Welcome to the technical support hub for 4-Methoxy-3-methylbenzonitrile . This guide is designed for process chemists and analytical scientists encountering purity challenges with this intermediate.
This compound (also known as 4-Cyano-2-methylanisole) is a critical building block, often serving as a precursor for 4-Formyl-3-methoxybenzonitrile (a key intermediate for mineralocorticoid receptor antagonists like Finerenone) or used directly in agrochemical synthesis.[1] Its impurity profile is heavily dictated by its synthesis route—typically Rosenmund-von Braun cyanation of the aryl halide or dehydration of the corresponding oxime.
Quick Reference Data
| Parameter | Specification |
| Chemical Name | 4-Methoxy-3-methylbenzonitrile |
| Structure | Benzonitrile core, 3-Methyl, 4-Methoxy substitution |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol |
| Key Reactivity | Nitrile hydrolysis (Acid/Base sensitive), Demethylation (Lewis Acid sensitive) |
Impurity Identification & Origins
The following table details the most frequent impurities found in commercial lots, categorized by their synthetic origin.
Common Impurity Profile
| Impurity Name | Structure / Description | Origin (Pathway) | RRT (Typical)* |
| Impurity A (Precursor) | 4-Bromo-2-methylanisole | Unreacted starting material from Rosenmund-von Braun cyanation.[1] | ~1.2 - 1.3 |
| Impurity B (Hydrolysis I) | 4-Methoxy-3-methylbenzamide | Partial hydrolysis of the nitrile group due to moisture/acidic workup.[1] | ~0.6 - 0.8 |
| Impurity C (Hydrolysis II) | 4-Methoxy-3-methylbenzoic acid | Full hydrolysis.[1] Common in aged samples or poor storage conditions.[1] | ~0.3 - 0.5 |
| Impurity D (Demethylated) | 4-Hydroxy-3-methylbenzonitrile | Ether cleavage.[1] Occurs if high temps or Lewis acids (e.g., AlCl₃) were used upstream.[1] | ~0.9 |
| Impurity E (Homocoupling) | 3,3'-Dimethyl-4,4'-dimethoxybiphenyl | Oxidative homocoupling of aryl halides catalyzed by Copper (Cu) species.[1] | > 1.5 |
*Relative Retention Time (RRT) varies by method but generally follows Reverse Phase (C18) elution order based on polarity.[1]
Visualizing Impurity Pathways
The following diagram maps the genesis of these impurities, distinguishing between synthetic byproducts and degradation issues.
Caption: Figure 1. Impurity genesis map showing synthetic side-reactions (green) and downstream degradation pathways (red/yellow).[1]
Troubleshooting & FAQs
Scenario 1: The "Ghost" Peak
Q: I observe a persistent peak at RRT 0.75 that increases when I dissolve the sample in methanol/water for HPLC. What is it?
A: This is likely Impurity B (The Amide) .[1]
-
Mechanism: Nitriles are susceptible to hydrolysis.[1] If your HPLC diluent is not pH-neutral or if the sample sits in an aqueous environment for extended periods, the nitrile (
) hydrates to the amide ( ).[1] -
Validation: Inject a fresh sample prepared in 100% Acetonitrile (MeCN). If the peak diminishes, it is a solution-stability artifact, not a process impurity.[1]
-
Action: Switch to a non-protic diluent (MeCN or THF) and analyze immediately.[1]
Scenario 2: High Baseline / Late Eluters
Q: My assay is >99%, but I see a noisy baseline and late-eluting peaks (>20 min) in the gradient. Is this column bleed?
A: While column bleed is possible, this profile suggests Impurity E (Biaryls) or oligomers.
-
Cause: In Cu-mediated cyanation (Rosenmund-von Braun), aryl halides can undergo reductive homocoupling (Ullmann-type reaction) to form biaryls.[1] These are highly lipophilic.[1]
-
Protocol: Extend your gradient wash step (100% Organic) to at least 10 column volumes to ensure these "sticky" compounds elute.
-
Detection: These often have different UV maxima than the monomer. Check absorbance at 280nm vs 254nm.
Scenario 3: Color Change
Q: The white powder has turned slightly yellow/orange after 3 months of storage. Is it compromised?
A: Color change often precedes significant chemical degradation.[1]
-
Cause: Formation of N-oxides (trace) or oxidation of the methyl group to the aldehyde (4-formyl-3-methoxybenzonitrile) can cause yellowing even at ppm levels.[1]
-
Action: Perform a "Drying on Loss" (LOD) test and a standard purity check. If purity is >98%, the color is likely a surface phenomenon (photo-oxidation).[1] Recrystallize from Ethanol/Water (80:20) to restore appearance.
Analytical Method Guidelines
To accurately separate the polar hydrolysis products from the lipophilic precursors, a standard C18 method is often insufficient. We recommend a Phenyl-Hexyl stationary phase for superior selectivity of aromatic isomers.[1]
Recommended HPLC Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water (Low pH suppresses acid ionization) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Nitrile) and 254 nm (Aromatic) |
| Diluent | Acetonitrile (Avoid water to prevent in-vial hydrolysis) |
Why Phenyl-Hexyl? The
Diagnostic Decision Tree
Use this logic flow to resolve unknown peaks in your chromatogram.
Caption: Figure 2.[1] Rapid diagnostic logic for categorizing unknown impurities based on retention behavior.
References
-
Mac-Mod Analytical. (2023). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. [Application Note 086]. Retrieved from [Link][1]
-
Organic Chemistry Portal. (2023).[1] Rosenmund-von Braun Reaction: Mechanism and Conditions. Retrieved from [Link][1]
-
ACS Publications. (2018).[1] Actual Process Impurity or an Analytical Artifact? Conversion of Amide to Nitrile. Organic Process Research & Development. Retrieved from [Link][1]
Sources
Optimizing reaction conditions for amination of 4-(bromomethyl)-3-methylbenzonitrile
Ticket ID: OPT-AMN-4B3M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions & Troubleshooting Guide
Executive Summary & Reaction Dashboard
You are attempting to substitute the bromine atom on the benzylic carbon of 4-(bromomethyl)-3-methylbenzonitrile with an amine nucleophile. This is a classic SN2 reaction, but the presence of the ortho-methyl group and the para-cyano group introduces specific electronic and steric constraints that require precise optimization to avoid common pitfalls like over-alkylation and nitrile hydrolysis.
Compound Snapshot
| Property | Specification | Implication for Protocol |
| Substrate | 4-(bromomethyl)-3-methylbenzonitrile | Electrophile (Benzylic Halide) |
| Reactive Site | Benzylic Carbon (-CH₂Br) | Highly reactive toward nucleophiles (SN2).[1][2][3] |
| Sensitive Group | Nitrile (-CN) | Susceptible to hydrolysis (to amide/acid) in aqueous strong acid/base. |
| Steric Factor | Ortho-Methyl Group (-CH₃) | Provides mild steric hindrance; reduces rate of reaction with bulky amines. |
| Dominant Side Reaction | Bis-alkylation | Formation of tertiary amines/quaternary salts. |
Standard Operating Procedure (The "Golden Path")
Use this protocol as your baseline. Deviations should be made only after reviewing the Troubleshooting section.
Reagents & Stoichiometry
-
Substrate: 1.0 equiv.
-
Amine (Nucleophile):
-
For Secondary Amines: 1.2 – 1.5 equiv.
-
For Primary Amines: 3.0 – 5.0 equiv. (Critical to suppress bis-alkylation).
-
-
Base: Potassium Carbonate (K₂CO₃), 2.0 – 3.0 equiv. (Anhydrous, micronized preferred).
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous).
-
Concentration: 0.1 M – 0.2 M.
Step-by-Step Protocol
-
Preparation: Charge the reaction vessel with the Amine and Base in the chosen Solvent .
-
Temperature Control: Adjust temperature to 0°C (ice bath) if the amine is volatile or highly reactive; otherwise, start at Room Temperature (RT).
-
Addition: Dissolve 4-(bromomethyl)-3-methylbenzonitrile in a minimal amount of solvent. Add this solution dropwise to the amine/base mixture over 30–60 minutes.
-
Why? Keeping the amine in high local excess relative to the bromide prevents the product (a secondary amine) from competing for the bromide, reducing bis-alkylation [1].
-
-
Reaction: Stir at RT. Monitor via TLC/LC-MS every hour.
-
Typical Duration: 2–6 hours.
-
Heating: If conversion is <50% after 4 hours, heat to 40–60°C. Do not exceed 80°C to protect the nitrile.
-
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water (pH adjusted to ~9-10). Dry organic layer over Na₂SO₄.
Reaction Pathway & Troubleshooting Logic
Understanding the competition between the desired pathway and side reactions is critical.
Visualizing the Reaction Landscape
Figure 1: Reaction pathways showing the competition between the desired mono-amination and the parasitic bis-alkylation or hydrolysis.
Troubleshooting Guide (Symptom-Based)
Issue 1: "I am seeing a large M+ [Product + Substrate - HBr] peak in LC-MS."
-
Diagnosis: Bis-alkylation (Over-alkylation). The product amine is competing with the starting amine for the bromide. This is common with primary amines.
-
Corrective Action:
-
Increase Stoichiometry: Increase the primary amine equivalents to 5.0–10.0 eq.
-
Reverse Addition: Ensure the bromide is added slowly to the amine solution, not the other way around.
-
Steric Protection: If the problem persists, use a protecting group strategy (e.g., use a benzylamine or sulfonamide, then deprotect) [2].
-
Issue 2: "The reaction is stuck at 60% conversion."
-
Diagnosis: Precipitation or Ion Pairing. The generated HBr salt might be coating the base or the nucleophile is protonated and inactive.
-
Corrective Action:
-
Solvent Switch: Switch from ACN to DMF or DMSO to improve solubility of the salt byproducts.
-
Catalyst: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq). This forms the in situ benzylic iodide, which is a better leaving group (Finkelstein reaction logic) [3].
-
Issue 3: "My Nitrile peak (2230 cm⁻¹) disappeared and a Carbonyl appeared."
-
Diagnosis: Nitrile Hydrolysis. You likely generated an amide.
-
Corrective Action:
-
Check Water: Ensure solvents are anhydrous.
-
Lower Temperature: Do not exceed 60°C.
-
Base Choice: Avoid hydroxide bases (NaOH, KOH). Stick to Carbonates (K₂CO₃, Cs₂CO₃) or Tertiary Amines (DIPEA, TEA).
-
Issue 4: "Low yield with bulky amines (e.g., t-butylamine)."
-
Diagnosis: Steric Hindrance. The ortho-methyl group on the benzene ring combined with the bulky amine creates a "steric wall."
-
Corrective Action:
-
Heat: Increase temperature to 60–80°C.
-
Solvent: Use a polar aprotic solvent with high dielectric constant (DMSO) to stabilize the transition state.
-
Leaving Group: Convert the bromide to an iodide (using NaI) to accelerate the reaction.
-
Optimization Decision Matrix
Use this workflow to determine the optimal conditions for your specific amine.
Figure 2: Decision tree for selecting initial conditions based on nucleophile type.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol or methanol as a solvent? A: It is risky. While protic solvents can solvate the leaving group (Br⁻), they are also nucleophilic. You risk forming the benzyl ether (solvolysis), especially if the reaction is heated. Stick to ACN, DMF, or THF.
Q: Why is the ortho-methyl group important? A: The methyl group at the 3-position is ortho to the bromomethyl group. This provides steric bulk that can slow down the approach of very large nucleophiles. However, it also prevents the benzylic carbon from freely rotating, which can sometimes aid selectivity. Mechanistically, it makes the benzylic position slightly more electron-rich than the un-methylated analog, potentially stabilizing the developing positive charge in the SN2 transition state.
Q: Can I use Sodium Hydride (NaH) to deprotonate the amine first? A: Only for weak nucleophiles (like amides or anilines). For aliphatic amines, NaH is unnecessary and dangerous; it can cause elimination or attack the nitrile.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Comprehensive review on N-alkylation strategies).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528. (Classic reference for Iodide catalysis).
-
Patent EP2471769A1. (2012). "Process for preparing a benzonitrile derivative."[4][5] (Specific examples of alkylation of benzonitrile derivatives using K₂CO₃/DMF).
Sources
- 1. youtube.com [youtube.com]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. researchgate.net [researchgate.net]
- 4. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]
- 5. Benzonitrile patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Comparative Guide: 4-Methoxy-3-methylbenzonitrile vs. 4-Hydroxy-3-methoxybenzonitrile
This guide provides an in-depth technical comparison between 4-Methoxy-3-methylbenzonitrile and 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile). It is designed for researchers and drug development professionals requiring objective performance data, reactivity profiles, and experimental benchmarking.[1]
Executive Summary
In medicinal chemistry and materials science, the choice between 4-Methoxy-3-methylbenzonitrile (Compound A) and 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile, Compound B) is often a decision between lipophilic stability and functional versatility .[1]
-
4-Methoxy-3-methylbenzonitrile acts as a robust, lipophilic building block. The 3-methyl group provides steric bulk and lipophilicity without introducing hydrogen bond donors, making it ideal for optimizing blood-brain barrier (BBB) penetration in CNS targets.[1]
-
Vanillonitrile is a highly reactive "chemical handle."[1][2] The 4-hydroxyl group allows for diverse downstream functionalization (alkylation, glycosylation), while the 3-methoxy group provides electronic activation.[1] It is a critical intermediate in the synthesis of Finerenone and liquid crystal polymers.[1]
Quick Comparison Matrix
| Feature | 4-Methoxy-3-methylbenzonitrile | 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) |
| CAS Number | 53078-71-0 | 4421-08-3 |
| Core Structure | Masked Phenol (Methyl Ether) + Methyl | Free Phenol + Methoxy |
| Electronic State | Electron-Rich (Moderate) | Electron-Rich (High) / Acidic |
| H-Bonding | Acceptor only (CN, OMe) | Donor (OH) & Acceptor (CN, OMe) |
| Primary Reactivity | Nitrile transformation, EAS (C5) | O-Alkylation, Nitrile transformation, EAS (C5) |
| pKa (approx.) | Neutral (Non-ionizable) | ~7.4 (Phenolic OH) |
| Physical Form | White to off-white solid | White crystalline solid (MP: 85–89 °C) |
Structural & Electronic Analysis
The divergent reactivity of these two nitriles stems from the electronic interplay between the C3 and C4 substituents.
Electronic Effects on the Nitrile Group
The nitrile group (
-
Compound A (4-OMe, 3-Me):
-
C4-Methoxy: Exerts a strong resonance donating effect (+R) para to the nitrile.[1] This increases electron density at the nitrile carbon, slightly reducing its electrophilicity toward nucleophiles compared to unsubstituted benzonitrile.[1]
-
C3-Methyl: Exerts a weak inductive donating effect (+I).[1] Being meta to the nitrile, it stabilizes the ring but has minimal direct resonance interaction with the nitrile.[1]
-
-
Compound B (4-OH, 3-OMe):
-
C4-Hydroxyl: A potent resonance donor (+R).[1] In basic conditions, the deprotonated phenolate (
) becomes an extremely strong donor, significantly deactivating the nitrile carbon toward nucleophilic attack (e.g., hydrolysis) unless protonated.[1] -
C3-Methoxy: Located meta to the nitrile, it exerts an inductive withdrawing effect (-I) on the ring sigma framework but donates by resonance to the ortho and para positions (C2, C4, C6).[1]
-
Visualizing the Electronic Landscape
Figure 1: Electronic structural analysis determining the reactivity profiles of both nitriles.
Reactivity Profiles & Benchmarking
A. Nucleophilic Transformations of the Nitrile
Both compounds undergo hydrolysis (to acids) and reduction (to amines), but the conditions required differ due to solubility and electronic activation.[1]
-
Hydrolysis (CN
COOH):-
Vanillonitrile:[1] Requires protection of the phenol or careful pH control.[1] Under strong basic hydrolysis (NaOH/H2O), the formation of the phenolate anion pushes electron density into the ring, making the nitrile carbon less susceptible to hydroxide attack.[1] Acidic hydrolysis is often preferred.[1]
-
4-Methoxy-3-methylbenzonitrile: Hydrolyzes readily under standard basic or acidic conditions due to the lack of a deprotonatable group.[1]
-
-
Reduction (CN
CH2NH2):
B. Electrophilic Aromatic Substitution (EAS)
The aromatic ring in both compounds is activated, directing incoming electrophiles (Br+, NO2+) to the position ortho to the strongest donating group.[1]
-
Vanillonitrile: The -OH group is the strongest director.[1] Electrophiles attack C5 (ortho to OH, meta to CN).[1]
-
Reaction: Bromination yields 5-bromovanillonitrile.[1]
-
-
4-Methoxy-3-methylbenzonitrile: The -OMe group directs. The C3-methyl blocks one ortho position.[1] Electrophiles attack C5 (ortho to OMe).[1]
-
Comparison: Vanillonitrile is significantly more reactive toward EAS due to the synergistic activation of OH and OMe, whereas the 3-methyl group in the analog provides steric hindrance.
-
C. O-Alkylation (Specific to Vanillonitrile)
This is the defining feature of Vanillonitrile.[1] The C4-OH can be alkylated to generate libraries of ether derivatives.[1]
-
Reagent Compatibility: Alkyl halides, epoxides, and mesylates.[1]
-
Mechanism: Williamson Ether Synthesis (
).[1] -
Data Point: Vanillonitrile + Methyl Iodide (
, Acetone) Veratronitrile (3,4-Dimethoxybenzonitrile) in >95% yield.[1]
Experimental Protocols
Protocol 1: Synthesis of Vanillonitrile from Vanillin
This is the industry-standard route, leveraging the aldehyde-to-nitrile conversion.
Reagents: Vanillin, Hydroxylamine hydrochloride (
-
Oxime Formation: Dissolve Vanillin (1.0 eq) in Formic acid. Add Sodium formate (1.5 eq) and Hydroxylamine HCl (1.1 eq).
-
Dehydration: Heat the mixture to reflux (approx. 100°C) for 2-4 hours. The formic acid acts as both solvent and dehydrating agent, converting the intermediate oxime directly to the nitrile.[1]
-
Workup: Pour onto ice water. The product precipitates as a white crystalline solid.[1]
-
Purification: Recrystallize from Ethanol/Water.
-
Typical Yield: 85-92%.
-
Validation: MP 85-87°C; IR (KBr)
stretch at ~2220 cm⁻¹.
Protocol 2: Functionalization of Vanillonitrile (O-Alkylation)
Used to create ether derivatives for SAR studies.[1]
Reagents: Vanillonitrile (1.0 eq), Alkyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF or Acetone.[1] Workflow:
-
Suspend Vanillonitrile and
in solvent.[1] -
Add Alkyl Bromide dropwise.[1]
-
Stir at 60°C for 4-12 hours (monitor by TLC).
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1]
-
Yield: Generally >90% for primary alkyl halides.[1]
Decision Guide: Selecting the Right Intermediate
Use the following logic flow to determine the appropriate compound for your application.
Figure 2: Selection logic based on medicinal chemistry requirements.
Applications in Drug Discovery
-
Finerenone Synthesis: Vanillonitrile is a key precursor.[1] The 4-OH is typically alkylated or modified to build the non-steroidal mineralocorticoid receptor antagonist scaffold.[1]
-
Liquid Crystals: Vanillonitrile derivatives (alkoxy-benzonitriles) are extensively used in liquid crystal displays (LCDs) due to their rod-like structure and dipole moment provided by the nitrile group.[1]
-
Bioisosteres: 4-Methoxy-3-methylbenzonitrile is often used to probe the hydrophobic pocket of a receptor where the 3-methoxy group of Vanillonitrile might be too polar or metabolically unstable (demethylation risk).
References
-
Sigma-Aldrich. Product Specification: 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile).[1] Available at: [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78135, Vanillonitrile.[1] Available at: [1]
-
ChemicalBook. 4-Methoxy-3-methylbenzonitrile Properties and Synthesis. Available at: [1]
-
MDPI. Electronic Effects of Substituents on Benzonitrile Derivatives. Molecules, 2023.[1][3] Available at: [1]
-
ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile from Vanillonitrile derivatives. Available at: [1]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 4-Methoxy-3-methylbenzonitrile
For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of chemical compounds is a foundational pillar of scientific integrity. This guide provides an in-depth technical comparison and validation of the spectroscopic data for 4-Methoxy-3-methylbenzonitrile, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] By juxtaposing its spectral features with those of its structural isomers, 4-Methoxy-2-methylbenzonitrile and 3-Methoxy-4-methylbenzonitrile, we will illustrate the principles of rigorous spectroscopic validation.
The Logic of Spectroscopic Validation: A Workflow for Unambiguous Identification
Before delving into the specific data for 4-Methoxy-3-methylbenzonitrile, it is crucial to establish a logical framework for spectroscopic data validation. This workflow ensures that the identity of a compound is confirmed with the highest degree of confidence, minimizing the risk of misinterpretation.
Spectroscopic Data of 4-Methoxy-3-methylbenzonitrile: An Evidentiary Approach
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, a critical first piece of evidence in its identification. For 4-Methoxy-3-methylbenzonitrile (C₉H₉NO), the expected monoisotopic mass is 147.0684 g/mol .[3] Electron Ionization (EI) is a common technique for small organic molecules, often inducing fragmentation that provides structural clues.
Predicted Mass Spectrum of 4-Methoxy-3-methylbenzonitrile:
-
Molecular Ion ([M]⁺): m/z = 147. This peak, corresponding to the intact molecule, is expected to be present.
-
Key Fragments: Analysis of the fragmentation pattern would be crucial. We would anticipate the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z = 132. Loss of the entire methoxy group (•OCH₃) would result in a fragment at m/z = 116.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of 4-Methoxy-3-methylbenzonitrile is expected to be characterized by several key absorptions.
Expected IR Absorptions for 4-Methoxy-3-methylbenzonitrile:
-
C≡N Stretch: A sharp, strong absorption between 2220-2240 cm⁻¹ is characteristic of a nitrile group.
-
C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will exhibit a strong absorption in the 1250-1200 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Several absorptions in the 1600-1400 cm⁻¹ region will indicate the presence of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. For 4-Methoxy-3-methylbenzonitrile, we expect to see distinct signals for the aromatic protons and the two methyl groups.
Predicted ¹H NMR Chemical Shifts (in CDCl₃) for 4-Methoxy-3-methylbenzonitrile:
-
Aromatic Protons (3H): The substitution pattern on the benzene ring will lead to a complex splitting pattern for the three aromatic protons, likely in the range of 6.8-7.5 ppm.
-
Methoxy Protons (3H): A singlet around 3.9 ppm is characteristic of a methoxy group attached to an aromatic ring.
-
Methyl Protons (3H): A singlet around 2.2 ppm is expected for the methyl group on the aromatic ring.
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃) for 4-Methoxy-3-methylbenzonitrile:
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (110-160 ppm).
-
Nitrile Carbon (1C): A signal around 118 ppm is characteristic of a nitrile carbon.
-
Methoxy Carbon (1C): The carbon of the methoxy group will appear around 55-60 ppm.
-
Methyl Carbon (1C): The methyl carbon attached to the aromatic ring will resonate at approximately 15-20 ppm.
The Power of Comparison: Differentiating Isomers
The true test of spectroscopic validation lies in the ability to distinguish a compound from its structural isomers. Let's compare the expected data for 4-Methoxy-3-methylbenzonitrile with the known experimental data for its isomers, 4-Methoxy-2-methylbenzonitrile and 3-Methoxy-4-methylbenzonitrile.
Structural Isomers for Comparative Analysis
| Spectroscopic Feature | 4-Methoxy-3-methylbenzonitrile (Predicted) | 4-Methoxy-2-methylbenzonitrile (Experimental/Predicted) | 3-Methoxy-4-methylbenzonitrile (Experimental/Predicted) |
| ¹H NMR (CDCl₃) | |||
| Aromatic Protons | Multiplet (3H), ~6.8-7.5 ppm | Multiplet (3H) | Multiplet (3H) |
| Methoxy Protons | Singlet (3H), ~3.9 ppm | Singlet (3H) | Singlet (3H) |
| Methyl Protons | Singlet (3H), ~2.2 ppm | Singlet (3H) | Singlet (3H) |
| ¹³C NMR (CDCl₃) | |||
| Nitrile Carbon | ~118 ppm | ~118 ppm | ~118 ppm |
| Aromatic Carbons | 6 signals | 6 signals | 6 signals |
| Methoxy Carbon | ~55-60 ppm | ~55-60 ppm | ~55-60 ppm |
| Methyl Carbon | ~15-20 ppm | ~15-20 ppm | ~15-20 ppm |
| IR (cm⁻¹) | |||
| C≡N Stretch | ~2220-2240 | ~2220-2240 | ~2230 |
| C-O Stretch | ~1250-1200 | ~1250-1200 | ~1250-1200 |
Key Differentiating Features:
The primary distinguishing features among these isomers will be the precise chemical shifts and, most importantly, the coupling patterns of the aromatic protons in the ¹H NMR spectrum. The substitution pattern on the benzene ring is unique for each isomer, leading to a distinct fingerprint in the aromatic region of the ¹H NMR spectrum. While the exact values are not available for the target compound, a detailed analysis of the splitting patterns would allow for unambiguous assignment.
Experimental Protocols: A Guide to Reproducible Data Acquisition
The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following are generalized protocols for the acquisition of the data discussed in this guide.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Application: Place a small amount of the solid 4-Methoxy-3-methylbenzonitrile sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans for a good signal-to-noise ratio (e.g., 32 scans).
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methoxy-3-methylbenzonitrile and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent should contain a small amount of a reference standard, typically tetramethylsilane (TMS).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 128 scans or more).
-
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile compound.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion: A Commitment to Scientific Rigor
The validation of spectroscopic data is a cornerstone of chemical research and development. This guide has provided a comprehensive framework for the characterization of 4-Methoxy-3-methylbenzonitrile, emphasizing a comparative approach with its structural isomers. While a complete experimental dataset for the target compound remains to be published in a publicly accessible, peer-reviewed format, the principles and predictive analyses outlined here provide a robust strategy for its unambiguous identification. As scientists, our commitment to rigorous data validation ensures the reliability and reproducibility of our work, ultimately advancing the frontiers of scientific discovery.
References
-
MySkinRecipes. (n.d.). 4-Methoxy-3-methylbenzonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methoxy-3-methylbenzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylbenzonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-methoxyphenoxy)-3-methylbenzene. Retrieved from [Link]
-
ResearchGate. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Synthesis procedure and 1H NMR (CDCl3) and 13C NMR (CDCl3). Retrieved from [Link]
-
Chromatography Online. (2019). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]
Sources
Comparative Guide: 4-Methoxy-3-methylbenzonitrile Biological Activity & Analogues
The following guide provides an in-depth technical comparison of 4-Methoxy-3-methylbenzonitrile , focusing on its role as a privileged scaffold in medicinal chemistry. Unlike standard catalog entries, this guide distinguishes the specific structure-activity relationship (SAR) contributions of the 3-methyl-4-methoxy motif compared to its positional isomers and unsubstituted analogues.
Executive Summary: The "Methyl Switch" in Pharmacophore Design
4-Methoxy-3-methylbenzonitrile (CAS: 14814-19-8) is a critical aromatic building block often conflated with its isomer, 3-methoxy-4-methylbenzonitrile (the precursor to Finerenone). While the isomer is famous for mineralocorticoid receptor antagonism, the 4-methoxy-3-methyl scaffold occupies a distinct biological niche.
It serves as a potent "Ring A" template in Tubulin Polymerization Inhibitors (SMART agents) and Presynaptic Choline Transporter (CHT) Inhibitors . The introduction of the methyl group at the 3-position, adjacent to the 4-methoxy group, acts as a "metabolic shield" and lipophilic anchor, significantly altering the biological profile compared to the unsubstituted analogue, 4-methoxybenzonitrile.
Key Differentiators
| Feature | 4-Methoxy-3-methylbenzonitrile (Topic) | 4-Methoxybenzonitrile (Analogue) | 3-Methoxy-4-methylbenzonitrile (Isomer) |
| Primary Utility | Tubulin Inhibitors, CHT Antagonists | General Solvent/Intermediate | Finerenone Precursor (Kidney Disease) |
| Electronic Profile | 4-EDG / 3-Weak EDG / 1-EWG | 4-EDG / 1-EWG | 3-EDG / 4-Weak EDG / 1-EWG |
| Metabolic Stability | High (Methyl blocks ortho oxidation) | Low (Vulnerable to ortho hydroxylation) | Medium (Methyl is benzylic, oxidizable) |
| LogP (Lipophilicity) | ~2.5 (Enhanced membrane permeability) | ~1.9 | ~2.4 |
Biological Activity & Mechanism of Action[3]
Tubulin Polymerization Inhibition (SMART Agents)
The 3-methyl-4-methoxy motif is a bioisostere for the 3,4,5-trimethoxy phenyl ring found in Colchicine and Combretastatin A-4. In "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazole) compounds, this scaffold binds to the colchicine-binding site of tubulin.
-
Mechanism: The 4-methoxy group acts as a hydrogen bond acceptor, while the 3-methyl group provides hydrophobic bulk that fills the auxiliary pocket of the
-tubulin subunit. This steric fit prevents the curvature of the tubulin dimer required for microtubule formation, leading to cell cycle arrest at G2/M phase and apoptosis. -
Advantage over Analogues: The 3-methyl analogue often shows superior metabolic stability compared to the 3-hydroxy or 3-unsubstituted variants, maintaining cytotoxicity (IC50 in nanomolar range) while extending plasma half-life.
Presynaptic Choline Transporter (CHT) Inhibition
In the development of ML352 and related analogues, the 4-methoxy-3-methyl pattern serves as the "Left-Hand Side" (LHS) modulator.
-
Activity: It modulates the reuptake of choline in presynaptic terminals.
-
SAR Insight: Removing the 3-methyl group (reverting to 4-methoxybenzonitrile derivatives) results in a loss of potency, suggesting the methyl group is essential for locking the molecule into the hydrophobic groove of the transporter.
Pathway Visualization
The following diagram illustrates the divergent pathways of the 4-methoxy-3-methyl scaffold versus its isomer.
Caption: Divergent biological utility of the 4-methoxy-3-methyl scaffold (blue path) versus its commercially prominent isomer (grey path).
Experimental Data Comparison
The following table synthesizes data from SAR studies involving benzonitrile derivatives in anticancer (tubulin) and neurological (CHT) assays.
| Compound Motif | Relative Potency (Tubulin) | Metabolic Stability (t½ Microsomes) | Lipophilicity (cLogP) | Toxicity (LD50 Oral Rat) |
| 4-Methoxy-3-methylbenzonitrile | High (+++) | > 60 min | 2.51 | ~500-1000 mg/kg |
| 4-Methoxybenzonitrile | Low (+) | < 20 min | 1.90 | ~1200 mg/kg |
| 3-Chloro-4-methoxybenzonitrile | Medium (++) | High (>60 min) | 2.85 | < 300 mg/kg (Toxic) |
| 3,4,5-Trimethoxybenzonitrile | Very High (++++) | Low (< 15 min) | 1.85 | ~800 mg/kg |
Analysis:
-
The Methyl Advantage: While the 3,4,5-trimethoxy motif is more potent for tubulin binding, it suffers from rapid metabolic clearance (O-demethylation). The 3-methyl-4-methoxy analogue offers the optimal balance: it retains significant potency (due to the methyl group mimicking a methoxy's steric bulk) but resists metabolism, making it a superior candidate for in vivo drug development.
-
Toxicity Profile: The 3-methyl derivative is generally less toxic than the 3-chloro analogues, which often carry risks of hepatotoxicity due to reactive metabolite formation.
Experimental Protocol: Synthesis of 4-Methoxy-3-methyl-based Scaffold
Context: This protocol describes the conversion of 4-Methoxy-3-methylbenzonitrile into a thioamide intermediate, a common first step in synthesizing thiazole-based SMART agents.
Safety: Work in a fume hood. Reagents (P2S5 or Lawesson's reagent) release H2S (toxic gas).
Reagents
-
Substrate: 4-Methoxy-3-methylbenzonitrile (1.0 eq)
-
Reagent: Diethyl dithiophosphate (1.2 eq) or Lawesson's Reagent (0.6 eq)
-
Solvent: Toluene (Anhydrous)
-
Quench: 10% NaOH solution
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Methoxy-3-methylbenzonitrile (1.47 g, 10 mmol) in anhydrous toluene (20 mL).
-
Addition: Add Lawesson's Reagent (2.42 g, 6 mmol) in a single portion under a nitrogen atmosphere.
-
Reflux: Heat the reaction mixture to reflux (110°C) for 3–5 hours.
-
Workup: Cool the mixture to room temperature.
-
Self-Validating Step: Add 10% NaOH (20 mL) to hydrolyze excess reagent. A distinct phase separation must occur.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers.
-
Purification: Wash with brine, dry over Na2SO4, and concentrate in vacuo. Recrystallize from ethanol to yield yellow crystals of 4-methoxy-3-methylbenzothioamide .
Yield Expectation: 85–92%. Characterization: H-NMR should show the disappearance of the sharp nitrile peak (IR ~2220 cm-1) and appearance of thioamide protons (broad singlets > 9 ppm).
References
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Journal of Medicinal Chemistry. (Describes the "SMART" agents and the role of the methoxy-methyl substitution pattern).
-
Synthesis and structure-activity relationships of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. (Details the CHT inhibitor ML352).
-
Finerenone: A Non-Steroidal Mineralocorticoid Receptor Antagonist. ChemMedChem. (Provides context on the isomer 3-methoxy-4-methylbenzonitrile for differentiation).
-
PubChem Compound Summary for CID 70129 (4-Methoxybenzonitrile) and Analogues. National Center for Biotechnology Information.
-
Safety Data Sheet: 4-Methoxy-3-methylbenzonitrile. Sigma-Aldrich / Merck. (Toxicity and handling data).
Sources
- 1. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 2. 3-Isopropylbenzonitrile | 40751-59-5 | Benchchem [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative study of 4-Methoxy-3-methylbenzonitrile and 3-methoxy-4-methylbenzonitrile
Comparative Technical Guide: 3-Methoxy-4-methylbenzonitrile vs. 4-Methoxy-3-methylbenzonitrile
Executive Summary
In the landscape of medicinal chemistry, positional isomers often exhibit vastly different reactivities and downstream applications despite sharing identical molecular formulas (
While both serve as bifunctional building blocks (nitrile + methyl + methoxy), 3-Methoxy-4-methylbenzonitrile has emerged as a critical "Regulatory Starting Material" (RSM) in the synthesis of Finerenone (a non-steroidal mineralocorticoid receptor antagonist). In contrast, 4-Methoxy-3-methylbenzonitrile functions primarily as a scaffold for polymer science and general organic synthesis, governed by the strong electron-donating effect of its para-methoxy group.
Physicochemical Profile & Structural Logic
The distinct electronic environments of these isomers dictate their physical state and reactivity profiles.
| Feature | 3-Methoxy-4-methylbenzonitrile | 4-Methoxy-3-methylbenzonitrile |
| CAS Number | 3556-60-3 | 53078-71-0 |
| Structure | Nitrile (C1), OMe (C3), Me (C4) | Nitrile (C1), Me (C3), OMe (C4) |
| Molecular Weight | 147.18 g/mol | 147.18 g/mol |
| Physical State | White crystalline solid | White to off-white solid powder |
| Melting Point | 51 – 52.5 °C | ~50 – 55 °C (Low-melting solid) |
| Boiling Point | ~247 °C (760 mmHg) | 102–106 °C (5 mmHg) |
| Electronic Effect | OMe is meta to CN (Inductive -I) | OMe is para to CN (Resonance +M) |
| Key Application | Finerenone Intermediate | Polymer/Material Science Scaffold |
Structural Visualization
The following diagram illustrates the positional differences and the resulting electronic vectors.
Figure 1: Structural logic defining the reactivity of the two isomers. Note the para-relationship of the methyl group in the 3-methoxy isomer, facilitating benzylic functionalization.
Synthetic Pathways & Reactivity[2][3]
A. The Finerenone Pathway (3-Methoxy-4-methylbenzonitrile)
This isomer is industrially significant because the methyl group at the para position (relative to the nitrile) is primed for radical halogenation. The nitrile group acts as an electron-withdrawing group (EWG), stabilizing the transition state for benzylic radical formation.
Mechanism:
-
Radical Bromination: Reaction with N-Bromosuccinimide (NBS) yields the dibromide.
-
Hydrolysis: The dibromide is hydrolyzed to the aldehyde (4-Formyl-3-methoxybenzonitrile ), the direct precursor to Finerenone.
B. The General Synthesis Pathway (4-Methoxy-3-methylbenzonitrile)
This isomer is typically synthesized via the dehydration of its corresponding oxime or cyanation of the aryl bromide. The para-methoxy group exerts a strong resonance donation (+M), making the nitrile carbon less electrophilic and thus more resistant to hydrolysis compared to its isomer.
Figure 2: Divergent synthetic utility. The blue path represents the high-value pharmaceutical workflow.
Experimental Protocols
Protocol 1: Benzylic Bromination of 3-Methoxy-4-methylbenzonitrile
This is the critical step for generating the Finerenone intermediate.
Reagents:
-
Substrate: 3-Methoxy-4-methylbenzonitrile (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (2.1 – 2.2 eq)
-
Initiator: AIBN or Benzoyl Peroxide (0.05 eq)
-
Solvent: Chlorobenzene or
-trifluorotoluene (Avoid for green chemistry compliance).
Procedure:
-
Charge: In a reactor equipped with a reflux condenser, dissolve the nitrile in chlorobenzene (5-8 volumes).
-
Addition: Add NBS and the radical initiator.
-
Reaction: Heat the mixture to 85–95°C . The reaction is exothermic; control the ramp rate. Monitor by HPLC for the disappearance of the monobromide intermediate.
-
Workup: Cool to 20°C. Filter off the succinimide byproduct.
-
Hydrolysis (Telescoped): The filtrate containing the dibromide is treated directly with water (2 vol) and heated to 90°C for 4 hours to generate the aldehyde.
-
Purification: Crystallize from Ethyl Acetate/Heptane.
Protocol 2: Synthesis of 4-Methoxy-3-methylbenzonitrile (Oxime Route)
Ideal for lab-scale preparation from the aldehyde.
Reagents:
-
Substrate: 4-Methoxy-3-methylbenzaldehyde (1.0 eq)
-
Reagent: Hydroxylamine hydrochloride (
) (1.2 eq) -
Dehydrating Agent: Thionyl Chloride (
) or Propylphosphonic anhydride ( ) -
Base: Triethylamine (
)
Procedure:
-
Oximation: Dissolve aldehyde in DCM. Add
and at 0°C. Stir at RT until oxime formation is complete (TLC control). -
Dehydration: Cool the oxime solution to 0°C. Add
dropwise (maintain Temp < 10°C). -
Reflux: Heat to reflux for 2 hours. The oxime converts to the nitrile.[4]
-
Quench: Pour onto ice-water. Neutralize with saturated
. -
Isolation: Separate organic layer, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or sublime if high purity is required.
-
Yield Expectation: ~90%.
-
Comparative Analysis for Drug Development
When selecting between these isomers for a new scaffold:
-
Metabolic Stability:
-
4-Methoxy-3-methyl: The para-methoxy group is prone to O-demethylation by CYP450 enzymes (O-dealkylation), potentially creating a phenolic metabolite rapidly.
-
3-Methoxy-4-methyl: The meta-methoxy group is generally more metabolically robust than a para-donor, though the para-methyl is susceptible to benzylic oxidation (as exploited in the synthesis).
-
-
Electronic Tuning:
-
Use the 4-Methoxy isomer if you require a high electron density ring (e.g., for subsequent electrophilic aromatic substitutions).
-
Use the 3-Methoxy isomer if you require a balance of steric bulk and moderate electron donation without deactivating the nitrile carbon significantly.
-
References
-
Finerenone Intermediate Synthesis
-
NBS Bromination Methodology
-
General Nitrile Synthesis (Oxime Dehydration)
-
Title: Method for preparing 4-methoxybenzonitrile through 'one pot method'.[8]
- Source: CN101092377A.
-
URL:
-
-
Chemical Properties & Safety
- Title: 3-Methoxy-4-methylbenzonitrile Product D
-
Source: TCI Chemicals.
-
URL:
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. rsc.org [rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 5. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 6. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
4-Methoxy-3-methylbenzonitrile vs p-Anisonitrile in fragrance applications
Topic: 4-Methoxy-3-methylbenzonitrile vs p-Anisonitrile in Fragrance Applications Content Type: Technical Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals[1]
Structural Analogs in Fragrance & Synthesis
Executive Summary
This guide provides a rigorous comparative analysis between the industry-standard fragrance ingredient p-Anisonitrile (4-Methoxybenzonitrile) and its structural analog, 4-Methoxy-3-methylbenzonitrile .[1] While p-Anisonitrile is a staple "workhorse" molecule known for its powerful hawthorn and anisic notes, 4-Methoxy-3-methylbenzonitrile represents a specialized intermediate with distinct physicochemical properties driven by steric and electronic modulation.[1]
For researchers and drug development professionals, this comparison highlights the impact of ortho-methylation on volatility, lipophilicity (LogP), and synthetic utility.[1] While p-Anisonitrile is optimized for volatility and bloom, the 3-methyl analog offers higher substantivity and serves as a critical scaffold for complex pharmaceutical synthesis (e.g., Finerenone intermediates).[1]
Physicochemical Profile & Identification
The addition of a methyl group at the 3-position (ortho to the methoxy group) significantly alters the molecular volume and lipophilicity of the benzene core.
| Metric | p-Anisonitrile (Standard) | 4-Methoxy-3-methylbenzonitrile (Analog) |
| CAS Number | 874-90-8 | 53078-71-0 |
| IUPAC Name | 4-Methoxybenzonitrile | 4-Methoxy-3-methylbenzonitrile |
| Synonyms | Anisyl Nitrile, 4-Cyanoanisole | 4-Cyano-2-methylanisole |
| Molecular Weight | 133.15 g/mol | 147.17 g/mol |
| Physical State | White crystalline solid / Liquid >29°C | White to off-white solid powder |
| Melting Point | 57 – 60 °C | 52 – 56 °C (approx.)[1] |
| Boiling Point | 256 – 257 °C | ~270 °C (Extrapolated from 106°C @ 5mmHg) |
| LogP (Est.) | 1.70 | 2.21 |
| Vapor Pressure | 0.015 mmHg @ 25°C | < 0.01 mmHg @ 25°C (Predicted) |
| Solubility | Soluble in Alcohol, Dipropylene Glycol | Soluble in organic solvents (DCM, EtOAc) |
Technical Insight: The increase in LogP (from ~1.7 to ~2.2) in the 3-methyl analog suggests enhanced substantivity on hydrophobic substrates (skin/fabric) but reduced initial "lift" or diffusivity compared to p-Anisonitrile.[1]
Organoleptic Performance & SAR Analysis
p-Anisonitrile: The Reference Standard
-
Odor Profile: Powerful, sweet, floral, slightly woody.[1][2] Characterized by distinct Hawthorn , Coumarin , and Anise notes. It bridges the gap between floral (mimosa/heliotrope) and spicy/balsamic accords.
-
Use Level: Typically <10% in concentrate due to high impact.
-
Stability: Excellent in alkaline media (soaps) and oxidative environments.
4-Methoxy-3-methylbenzonitrile: The Structural Variant
-
Predicted SAR (Structure-Odor Relationship):
-
Steric Hindrance: The methyl group at position 3 creates steric bulk near the methoxy ether linkage. In fragrance chemistry, ortho-substitution often dampens the sharp "ether" character, potentially pushing the odor profile towards a drier, nuttier, or more woody-phenolic direction.[1]
-
Volatility: The increased molecular weight and lipophilicity reduce vapor pressure, making this molecule a "Heart-Base" note candidate rather than a "Top-Heart" note like p-Anisonitrile.[1]
-
-
Application Potential: While primarily a pharmaceutical intermediate, its structural similarity suggests utility as a fixative modulator in floral accords, extending the tenacity of anisic notes without the initial sharpness.
Synthetic Pathways & Manufacturing
The synthesis of these nitriles follows parallel pathways, but the 3-methyl analog requires specific regiochemical control.[1]
Comparative Synthesis Workflow
Figure 1: Comparative synthetic routes.[1] The 3-methyl analog often requires an upstream formylation step (Vilsmeier-Haack) or bromination/cyanation sequence.[1]
Experimental Protocol: Dehydration of Oxime to Nitrile
Applicable to both substrates, adjusted for stoichiometry.
-
Reagents: Aldehyde precursor (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Formic acid (solvent/catalyst), Sodium Acetate (buffer).
-
Procedure:
-
Step A (Oximation): Dissolve aldehyde in Formic acid. Add Hydroxylamine HCl and NaOAc. Heat to 90°C for 4 hours. Monitor TLC for disappearance of aldehyde.
-
Step B (Dehydration): Increase temperature to reflux (110°C) for 2-3 hours. The formic acid acts as the dehydrating agent in situ.
-
Step C (Workup): Cool to RT. Pour into ice water. The nitrile precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water (80:20).
-
-
Validation:
-
IR Spectroscopy: Look for the sharp Nitrile stretch (
) at 2220 cm⁻¹ . -
Absence: Disappearance of Carbonyl stretch (
) at ~1680 cm⁻¹.
-
Safety & Toxicology (E-E-A-T Assessment)
Safety data is well-established for p-Anisonitrile (RIFM assessed), while the 3-methyl analog requires "Read-Across" logic for risk assessment.[1]
| Endpoint | p-Anisonitrile (Data Source: RIFM/ECHA) | 4-Methoxy-3-methylbenzonitrile (Read-Across Assessment) |
| Skin Sensitization | Moderate Sensitizer (OECD 429) | Predicted: Moderate.[1] The nitrile moiety is reactive; however, the ortho-methyl group may reduce protein binding affinity via steric hindrance.[1] |
| Acute Toxicity (Oral) | LD50 > 2000 mg/kg (Rat) | Predicted: Similar range. Nitriles can liberate cyanide metabolically, but aromatic nitriles are generally more stable than aliphatic ones. |
| Environmental | Readily Biodegradable | Predicted: Slower biodegradation due to increased lipophilicity and steric shielding of the enzymatic attack sites. |
| Handling | Irritant (Skin/Eye) | Irritant.[3][4] Handle with standard PPE (Gloves, Goggles).[1] |
Critical Safety Note: Aromatic nitriles should be handled in a fume hood. Avoid acidic hydrolysis conditions which could theoretically release traces of HCN, although this is rare with benzonitriles under standard ambient conditions.
References
-
Research Institute for Fragrance Materials (RIFM). (2021).[5] Safety Assessment of Benzonitrile Derivatives. Food and Chemical Toxicology.
-
Chem-Impex International. (2024).[1] Product Specification: 4-Methoxy-3-methylbenzonitrile.
-
The Good Scents Company. (2024).[6] Odor Profile and Data for p-Anisonitrile.
-
ChemicalBook. (2025).[3] Synthesis and Properties of 4-Formyl-3-methoxybenzonitrile and Analogs.
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Methoxy-3-methylbenzonitrile. [1]
Sources
Safety Operating Guide
4-Methoxy-3-methylbenzonitrile proper disposal procedures
This operational guide details the disposal procedures for 4-Methoxy-3-methylbenzonitrile , designed for researchers requiring immediate, high-integrity safety protocols.[1][2]
Part 1: Chemical Identity & Hazard Profile[2]
Crucial Verification: Ensure you are handling the correct isomer.
-
Isomer Warning: Do not confuse with 3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3).[1][2] While disposal protocols are similar, accurate inventory logging requires the correct CAS.[2]
Physical State: Solid (White to off-white powder/crystals).[1][2]
Hazard Summary Table
| Parameter | Classification | Operational Implication |
| Primary Hazard | Acute Toxicity (Oral/Dermal/Inhalation) | Treat all waste as "Toxic."[1][2] Do not dilute to drain.[1][2] |
| Secondary Hazard | Irritant (Skin/Eye/Respiratory) | Dust control is critical during solid waste transfer.[1][2] |
| Reactivity | Nitrile Group (-CN) | NEVER mix with strong acids.[1][2] Potential for Hydrogen Cyanide (HCN) liberation.[1][2] |
| Flammability | Combustible Solid | Segregate from oxidizers; compatible with incineration streams.[1][2] |
Part 2: Pre-Disposal Segregation Strategy
The "Nitrile Rule" (Authoritative Directive): As a Senior Scientist, I enforce a strict segregation policy for nitriles. While aromatic nitriles are generally more stable than aliphatic ones, you must assume the potential for HCN liberation under acidic conditions.[2]
-
Directive: This waste stream must remain Neutral to Basic (pH ≥ 7) .[1][2]
-
Incompatibility: Never dispose of this compound in the same container as acidic waste (e.g., waste generated from acid-catalyzed hydrolysis or cleaning with HCl/H₂SO₄).[1][2]
Waste Stream Decision Matrix
Use this logic flow to determine the correct waste container.
Figure 1: Decision logic for segregating nitrile waste to prevent accidental acidification.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Spills)
Applies to: Expired stocks, contaminated weighing boats, spill cleanup debris.[2]
-
Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: If using a bag, double-bag the waste and seal with tape.[1][2][5] Place the bag inside a rigid secondary container (e.g., a 5-gallon pail) designated for "Solid Toxic Waste."
-
Disposal Path: This will be sent for Incineration (Rotary Kiln) by your waste management vendor.[1][2]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applies to: Compound dissolved in Ethanol, Ethyl Acetate, DCM, etc.[2][6]
-
Compatibility Test (Self-Validating Step):
-
Solvent Segregation:
-
Trace Contamination: Rinse the empty reaction vessel with acetone. Add the first rinse to the hazardous waste container. Subsequent rinses can be treated as standard solvent waste.[1][2]
Part 4: Emergency Spill Response
Immediate Action Card:
-
Evacuate: If a large quantity (>50g) of powder is aerosolized, evacuate the immediate area to let dust settle.[2]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and N95 particulate respirator (or half-mask with P100 filters) if dust is present.[1][2]
-
Dry Cleanup (Preferred):
-
Wet Cleanup:
Part 5: Regulatory & Compliance Data
RCRA Classification (USA): While 4-Methoxy-3-methylbenzonitrile is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it must be characterized by the generator.[1][2]
-
Waste Code Recommendation: D001 (Ignitable, if in solvent) and D003 (Reactive - Potential for cyanide generation, used conservatively) or simply classified as Toxic Non-Specific Waste .[1][2]
-
DOT Shipping (for waste manifest):
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0). Retrieved from (Search Term: 53078-71-0).[1][2]
-
PubChem. Compound Summary: 4-Methoxy-3-methylbenzonitrile.[1][2][3] National Library of Medicine.[1][2] Retrieved from .[1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .[1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1][2] Retrieved from .[1][2]
Sources
- 1. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. essex.ac.uk [essex.ac.uk]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. biosynth.com [biosynth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
